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[10]Cycloparaphenylene Documentation Hub

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  • Product: [10]Cycloparaphenylene
  • CAS: 1222105-46-5

Core Science & Biosynthesis

Foundational

Scalable Synthesis and Characterization of Cycloparaphenylene (CPP)

Content Type: Technical Whitepaper Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals Focus: Gram-scale production, structural validation, and supramolecular utility.[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals Focus: Gram-scale production, structural validation, and supramolecular utility.[1]

Executive Summary: The "Strain-First" Paradox

Cycloparaphenylenes (CPPs), often visualized as "carbon nanohoops," represent the shortest transverse slice of an armchair carbon nanotube.[1] Unlike linear polyphenylene chains, where extending the π-system narrows the HOMO-LUMO gap, CPPs exhibit a counter-intuitive size-dependent inversion : as the ring size decreases, the strain energy increases, raising the HOMO energy and narrowing the bandgap.[1]

For years, the synthesis of these molecules was considered impossible due to the immense strain energy (approx. 97 kcal/mol for [6]CPP) required to bend benzene rings into a hoop.[1] The breakthrough lies in a "Masked Precursor" philosophy: synthesizing a strain-free macrocycle containing non-aromatic kinks (cyclohexadiene or platinum corners) and triggering aromatization only in the final step.

This guide details the modern, gram-scale synthesis of [10]CPP , a protocol that has transitioned from academic curiosity to a reproducible standard for generating host materials in supramolecular drug delivery and organic electronics.[1]

Strategic Synthesis: The Gram-Scale Protocol

While early methods (Jasti, 2008) relied on Suzuki couplings of bowed cyclohexadienes, the most robust current method for scalable production utilizes a Platinum-mediated assembly followed by reductive aromatization.[1] This approach, refined by the Yamago and Itami groups, minimizes step count and maximizes throughput.[1]

Mechanistic Logic[1][2][3]
  • Building the Corner: We utilize a cis-1,4-cyclohexadiene-1,4-diol unit.[1][2] This unit is geometrically "kinked" (L-shaped), allowing the formation of a macrocycle without fighting aromatic strain.[1]

  • The Platinum Staple: A Platinum (Pt) complex acts as a "staple," holding two L-shaped units together in a square geometry.[1]

  • Reductive Aromatization: The final step uses tin (Sn) reagents to eliminate the hydroxyl groups and aromatize the ring. The driving force of aromatization overcomes the penalty of strain buildup.[1]

Visualization of Synthetic Pathways

The following diagram contrasts the primary synthetic strategies, highlighting the efficiency of the Pt-mediated route selected for this guide.

CPP_Synthesis_Strategies cluster_0 Precursor Design cluster_1 Macrocyclization Strategies cluster_2 Strain Build-Up (Aromatization) Linear Linear Polyphenylenes Kinked L-Shaped Unit (Cyclohexadiene/Diol) Linear->Kinked Geometric Modification Suzuki Method A: Suzuki Coupling (Jasti - 2008) Kinked->Suzuki Boronate Functionalization Pt_Square Method B: Pt-Mediated Assembly (Yamago/Itami - Modern) Kinked->Pt_Square Lithiation & Pt-Complexation Reductive Reductive Elimination (H2SnCl4 / LiNap) Suzuki->Reductive Pt_Square->Reductive High Yield Route Target [10]Cycloparaphenylene (Strained Nanohoop) Reductive->Target Aromatization (Strain Release)

Figure 1: Comparative workflow of CPP synthesis strategies. The Green path (Pt-Mediated) is preferred for scalability.

Detailed Protocol: Synthesis of [10]CPP

Target: [10]Cycloparaphenylene (1.0 g scale) Key Reagents: 1,4-Benzoquinone, 4-Bromo-4'-lithiobiphenyl, (COD)PtCl2, H2SnCl4.[1]

Step 1: Synthesis of the L-Shaped Diol Unit

Rationale: We create a bent precursor that contains 5 of the 10 required rings but remains flexible.[1]

  • Reagent Prep: Prepare 4-bromo-4'-lithiobiphenyl in situ by treating 4,4'-dibromobiphenyl with n-BuLi (1.0 eq) in dry THF at -78 °C.

  • Addition: Cannulate the lithiated species into a solution of 1,4-benzoquinone (0.5 eq) in THF at -78 °C.

  • Workup: Quench with water, extract with ethyl acetate. Recrystallize to isolate the cis-diol isomer (critical for geometry).

    • Checkpoint: 1H NMR should show symmetry consistent with the cis-configuration.[1]

Step 2: Platinum Macrocyclization

Rationale: Pt(II) prefers a square planar geometry, forcing two L-shaped units into a closed loop without inducing aromatic strain yet.[1]

  • Complexation: React the L-shaped diol (from Step 1) with (COD)PtCl2 (2.2 eq) in THF/MeOH.

  • Observation: The product precipitates as a stable binuclear platinum complex.[1]

  • Purification: Simple filtration and washing with methanol.[1] Column chromatography is often unnecessary here, a major advantage for scale-up.[1]

Step 3: Reductive Elimination & Aromatization

Rationale: H2SnCl4 acts as a proton source and reducing agent, cleaving the C-O bonds and Pt-C bonds to "snap" the ring into its aromatic, strained form.[1]

  • Reaction: Dissolve the Pt-macrocycle in THF. Add a solution of H2SnCl4 (prepared from SnCl2 and HCl in ether).[1]

  • Conditions: Stir at room temperature for 12 hours. The solution will likely fluoresce (bright green/yellow) as the CPP forms.

  • Purification: Quench with NaOH. Extract with CHCl3.[1] Pass through a short silica plug to remove tin/platinum residues.[1]

  • Isolation: Alumina chromatography (neutral) is preferred over silica for final purification due to the acid sensitivity of some CPP derivatives.[1]

Characterization Suite

Validating the structure of CPPs requires a multi-modal approach. The high symmetry of [10]CPP simplifies NMR, while its strain manifests in unique optical properties.[1]

Structural Validation (NMR)

The most diagnostic feature of CPPs is the chemical shift of the protons. Unlike linear chains, the protons in CPPs face the shielding cone of the adjacent aromatic rings.[1]

FeatureLinear Poly-para-phenylene[10]CycloparaphenyleneCause
1H NMR Shift ~7.6 - 7.8 ppm7.56 ppm (Singlet) Ring current shielding from curvature.[1]
Trend Downfield shift with lengthUpfield shift with smaller size [5]CPP protons appear at ~7.9 ppm (deshielded by strain).[1]
13C NMR Multiple peaks (ends vs middle)Single peak (~127 ppm) High symmetry (D10h).[1]
Optoelectronic Profiling

For drug development professionals interested in tracking, the fluorescence properties are vital.[1]

  • Absorption: Remarkably constant at ~340 nm regardless of ring size (n=5 to 12).[1]

  • Fluorescence: Exhibits a Stokes Shift that increases as the ring gets smaller.[1][3]

    • [12]CPP: Blue emission (~450 nm)[1]

    • [8]CPP: Yellow emission (~530 nm)[1]

    • Mechanism:[1][3][4][5][6] Smaller rings undergo significant geometric relaxation in the excited state (exciton localization), leading to lower energy emission.[1]

Applications in Drug Development

While primarily materials science targets, CPPs possess supramolecular properties relevant to bio-delivery.[1]

The "Peapod" Effect (Encapsulation)

[10]CPP has an internal diameter of ~1.4 nm, the perfect size to host C60 fullerenes.[1]

  • Protocol: Mixing [10]CPP and C60 in toluene results in instantaneous formation of [10]CPP⊃C60.[1]

  • Relevance: This solubilizes fullerenes in media where they typically aggregate, suggesting potential as a hydrophobic drug carrier .[1]

Bio-Imaging Potential

Water-soluble derivatives (e.g., sulfonated CPPs) have been synthesized.[1]

  • Cytotoxicity: Studies indicate negligible cytotoxicity for standard CPP derivatives.[1]

  • Cell Permeability: The non-planar, hoop shape prevents intercalation into DNA (unlike flat polyaromatics like pyrene), potentially offering a safer toxicity profile for fluorescent tagging.[1]

References

  • Jasti, R., et al. (2008).[1][7] "Synthesis, Characterization, and Theory of [9]-, [12]-, and [18]Cycloparaphenylene: Carbon Nanohoop Structures." Journal of the American Chemical Society.[1] Link[1]

  • Takaba, H., et al. (2009).[1] "Selective Synthesis of [12]Cycloparaphenylene." Angewandte Chemie International Edition. Link[1]

  • Yamago, S., et al. (2010).[1] "Synthesis of [8]Cycloparaphenylene from a Square-Shaped Platinum Complex." Angewandte Chemie International Edition. Link[1]

  • Kayahara, E., et al. (2017).[1] "Gram-Scale Syntheses and Conductivities of [10]Cycloparaphenylene and Its Tetraalkoxy Derivatives." Journal of the American Chemical Society.[1] Link[1]

  • Darzi, E. R., & Jasti, R. (2015).[1] "The dynamic, size-dependent properties of [5]–[12]cycloparaphenylenes." Chemical Society Reviews.[1][7] Link

Sources

Exploratory

early synthesis attempts of cycloparaphenylenes

An In-depth Technical Guide to the Early Synthetic Attempts of Cycloparaphenylenes Introduction: The Allure of a Molecular Hoop Cycloparaphenylenes (CPPs) are a class of molecules composed of benzene rings linked in a pa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Early Synthetic Attempts of Cycloparaphenylenes

Introduction: The Allure of a Molecular Hoop

Cycloparaphenylenes (CPPs) are a class of molecules composed of benzene rings linked in a para-fashion to form a closed loop.[1] These elegant structures, often called "carbon nanohoops," represent the smallest possible segments of armchair carbon nanotubes and have captivated chemists for decades.[1][2] Their unique, radially oriented π-systems impart size-dependent optoelectronic properties that are fundamentally different from their linear analogues.[2] However, the very nature of their structure—forcing planar aromatic rings into a high-energy, bent conformation—presents a formidable synthetic challenge due to immense ring strain.[1][3] This guide provides a technical overview of the early, pre-2008 attempts to conquer this challenge, chronicling the intellectual journey from conceptual failures to the strategic breakthrough that finally unlocked this fascinating class of molecules.

Part 1: The Futility of Force — Early Strategies and Setbacks

The initial forays into CPP synthesis were guided by a seemingly logical, yet ultimately flawed, strategy: constructing a macrocycle with flexible linkers and then forming the final phenylene units or removing the linkers. These attempts consistently underestimated the energetic barrier imposed by ring strain.

The First Attempt: A Sulfide Bridge to Nowhere (1934)

The earliest documented effort to synthesize a CPP dates back to 1934 by V. C. Parekh and P. C. Guha.[1] Their target was the exceptionally strained[4]CPP. The strategy was to connect two aromatic rings with a sulfide bridge, which they hoped could be subsequently removed to yield the desired carbon nanohoop.

  • Causality of Experimental Choice: The use of a sulfur atom as a bridging element was a common strategy in macrocycle synthesis. The C-S bond is relatively labile and various methods for its cleavage (extrusion) were known, making it an attractive temporary linker.

  • Outcome: The attempt failed. The extreme strain energy required to form a two-unit paraphenylene hoop was far too great to be overcome under the available experimental conditions.[1] The target molecule was simply too unstable to exist.

Vögtle's Persistent Pursuits (1990s)

Nearly six decades later, Fritz Vögtle and his group revisited the challenge, targeting larger, less-strained CPPs. Their work represents the most comprehensive early exploration of synthetic strategies.

Strategy 1: Revisiting the Sulfur Extrusion Approach

In 1993, Vögtle applied the sulfur-bridging strategy to the more viable targets of[5]CPP and[6]CPP.[1] A macrocycle of phenyl rings linked by sulfur atoms was successfully produced.

  • Causality of Experimental Choice: By targeting larger hoops, the strain per phenylene unit would be significantly lower than in Parekh and Guha's[4]CPP target, making the final product theoretically more stable.

  • Outcome: Despite successfully forming the sulfur-bridged macrocycle, all attempts to extrude the sulfur atoms and form the all-carbon backbone failed.[1] The final cyclization step remained energetically inaccessible.

G cluster_0 Vögtle's Sulfur Extrusion Strategy (1993) start Thiophenol-based Precursors macrocycle Sulfur-Bridged Macrocycle (e.g., for [6]CPP) start->macrocycle Macrocyclization extrusion Sulfur Extrusion Attempt (e.g., Raney Nickel, heat) macrocycle->extrusion product [6]Cycloparaphenylene (Target) extrusion->product Expected failure Failure: No Reaction extrusion->failure

Caption: Vögtle's attempted synthesis of[5]CPP via sulfur extrusion.

Strategy 2: The Dehydrogenation Dead End

Vögtle's group also synthesized a macrocycle composed of alternating benzene and cyclohexane rings. The plan was to perform a final dehydrogenation step to aromatize the cyclohexane rings, thereby forming the CPP.[1][5]

  • Causality of Experimental Choice: Incorporating flexible, sp³-hybridized cyclohexane units into the macrocycle precursor drastically reduces its strain, making the initial ring-closing reaction far more feasible than cyclizing rigid phenylene units.[5] The final aromatization would, in theory, be driven by the thermodynamic gain of forming multiple aromatic rings.

  • Outcome: This approach also failed. The energy barrier to flatten the cyclohexane rings and introduce the strain inherent in the CPP structure was too high for the aromatization reaction to proceed.[1][5] The precursor macrocycle was a thermodynamic sink from which the strained product could not be formed.

Part 2: A Paradigm Shift — The Curved Precursor Breakthrough

The consistent failures of early approaches underscored a fundamental lesson: the final ring-closing or aromatization step could not be one that introduces massive amounts of strain. A new philosophy was needed. This led to the development of the "curved precursor" strategy, a concept that would ultimately lead to the first successful CPP synthesis.

The core idea was to use bent, non-aromatic building blocks that already possessed a curvature approximating that of the final CPP target. The macrocyclization would assemble these pre-bent units into a ring, and the final step would be a reductive aromatization that was thermodynamically favorable.

The Jasti-Bertozzi Synthesis: A Landmark Achievement (2008)

In 2008, Ramesh Jasti, working in the lab of Carolyn Bertozzi, reported the first successful synthesis of CPPs, specifically[7]CPP,CPP, and[8]CPP.[1][9] This work was the culmination of the curved precursor strategy.

  • The Key Building Block: The innovation was the use of 1,4-disubstituted-cyclohexa-2,5-diene units as masked phenylene rings.[1] These L-shaped or U-shaped building blocks possessed the necessary curvature to facilitate macrocyclization without excessive strain.

  • The Synthetic Pathway:

    • Precursor Synthesis: An L-shaped precursor containing two cyclohexadiene units and a central benzene ring was synthesized.

    • Macrocyclization: A palladium-catalyzed Suzuki-Miyaura coupling reaction was used to cyclize these precursors into a large macrocycle.[1] This key step had low yields but successfully formed the desired ring structure.

    • Reductive Aromatization: The final, crucial step was the treatment of the macrocycle with a reducing agent, such as sodium naphthalenide.[1] This converted the cyclohexadiene units into fully aromatic benzene rings, yielding the final cycloparaphenylene.

G cluster_1 Jasti-Bertozzi Curved Precursor Strategy (2008) start Curved Building Blocks (Cyclohexadiene-based) macrocycle Strained Macrocycle Precursor start->macrocycle Suzuki-Miyaura Coupling aromatization Reductive Aromatization (e.g., Na, Naphthalene) macrocycle->aromatization product [n]Cycloparaphenylene (Success!) aromatization->product

Caption: The successful Jasti-Bertozzi synthesis pathway using curved precursors.

This breakthrough was a paradigm shift. By distributing the strain throughout the synthesis and using a thermodynamically favorable final step, the massive energy barrier that thwarted earlier attempts was successfully circumvented.

Data Summary and Protocols

Table 1: Summary of Key Early Synthesis Attempts
ResearchersYearTarget CPP(s)Core StrategyOutcome & Rationale
Parekh & Guha1934[4]CPPSulfur-bridged precursor with subsequent extrusionFailed: Extreme ring strain in the target molecule made it inaccessible.[1]
Vögtle et al.1993[5]CPP,[6]CPPSulfur-bridged precursor with subsequent extrusionFailed: The final sulfur extrusion step was unsuccessful.[1]
Vögtle et al.~1990s[n]CPPDehydrogenation of a cyclohexane-containing macrocycleFailed: Aromatization was energetically unfavorable due to the high strain of the CPP product.[1][5]
Jasti & Bertozzi2008[7],,[8]CPPCurved cyclohexadiene precursors with final reductive aromatizationSuccess: The pre-bent nature of the precursors facilitated macrocyclization, and the final aromatization was thermodynamically favorable.[1]

Experimental Protocols

Protocol 1: Representative Vögtle-Type Attempt (Conceptual)

Objective: Attempted synthesis of a[5]CPP precursor via a sulfur-bridged macrocycle.

  • Monomer Synthesis: Synthesize 1,4-dibromo-2,5-bis(bromomethyl)benzene.

  • Thiol Formation: React the dibromomethyl compound with sodium sulfide (Na₂S) in a suitable solvent (e.g., ethanol) to form the corresponding dithiol.

  • Macrocyclization (High Dilution): Under high-dilution conditions to favor intramolecular cyclization, react the dithiol with an equivalent amount of 1,4-dibromobenzene in the presence of a base (e.g., Cs₂CO₃) in a polar aprotic solvent (e.g., DMF). This Williamson ether-like reaction aims to form the large sulfur-bridged macrocycle.

  • Purification: Purify the resulting macrocycle using column chromatography.

  • Sulfur Extrusion Attempt: Subject the purified macrocycle to various extrusion conditions:

    • Method A: Reflux with Raney Nickel in THF.

    • Method B: Pyrolysis at high temperatures.

  • Analysis: Analyze the reaction mixture by mass spectrometry and NMR spectroscopy. Expected Outcome: No desired[5]CPP product is formed; starting material is recovered or decomposition occurs.

Protocol 2: Jasti-Bertozzi Synthesis of[8]CPP Precursor (Simplified)

Objective: Synthesize the macrocyclic precursor toCPP using a curved building block.

  • Building Block Synthesis: Prepare the key U-shaped building block: 4,4''-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1':4',1''-terphenyl where the central phenylene ring is replaced by a 1,4-syn-dimethoxy-cyclohexa-2,5-diene moiety.

  • Suzuki-Miyaura Macrocyclization:

    • In a glovebox, add the U-shaped building block, a corresponding diiodide coupling partner, and a palladium catalyst (e.g., Pd(PPh₃)₄) to a flask.

    • Add a degassed solvent system (e.g., toluene/ethanol) and an aqueous base solution (e.g., 2M Na₂CO₃).

    • Heat the reaction mixture under an inert atmosphere (e.g., Argon) at reflux for 24-48 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) and water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to isolate the desired macrocyclic precursor.

  • Reductive Aromatization:

    • Dissolve the purified macrocycle in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add a freshly prepared solution of sodium naphthalenide dropwise until a persistent green color is observed, indicating an excess of the reducing agent.

    • Quench the reaction by adding methanol.

    • Allow the solution to warm to room temperature and purify via chromatography to yieldCPP.

Conclusion and Outlook

The early history of cycloparaphenylene synthesis is a powerful illustration of how persistent failure can ultimately illuminate the path to success. The initial, intuitive approaches that attempted to conquer ring strain through brute force were consistently thwarted. The critical turning point was the conceptual leap to the curved precursor strategy, which ingeniously managed the strain throughout the synthetic sequence rather than confronting it in a single, insurmountable step.

References

  • Cycloparaphenylene - Wikipedia. [Link]

  • Selective Synthesis of Strained[10]cycloparaphenylene: An Orange-Emitting Fluorophore - PubMed. [Link]

  • Selective synthesis of[10]- and[6]cycloparaphenylenes - RSC Publishing. [Link]

  • Syntheses of Tetrasubstituted[9]Cycloparaphenylenes by a Pd-catalyzed Coupling Reaction. Remarkable Effect of Strain on the Oxidative Addition and Reductive Elimination - PubMed. [Link]

  • Short-step Synthesis of Large Cycloparaphenylenes. [Link]

  • Cycloparaphenylenes and related nanohoops - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00366G. [Link]

  • A Self-Cyclocondensation Approach for the Synthesis of a Cycloparaphenylene-End-Capped Molecular Cylinder | Organic Letters - ACS Publications - American Chemical Society. [Link]

  • An Efficient Synthesis of [n]Cycloparaphenylenes (n = 9, 12, 15) via the Self-Assembly into Macrocyclic Gold(I)-Oligophenylene Com - ChemRxiv. [Link]

  • The Supramolecular Chemistry of Cycloparaphenylenes and Their Analogs - PMC. [Link]

  • Cycloparaphenylenes (CPPs): An Overview of Synthesis, Properties, and Potential Applications - ResearchGate. [Link]

  • Selective Synthesis and Crystal Structure of[9]Cycloparaphenylene | Organic Letters. [Link]

  • Size-selective Synthesis of [n]Cycloparaphenylenes and Related Benzenoid Macrocycles By Jacob Keith Istre - Auburn University. [Link]

  • The Dynamic, Size-Dependent Properties of-Cycloparaphenylenes - RSC Publishing. [Link]

  • Strain-Induced Photochemical Opening of Ferrocene[5]cycloparaphenylene: Uncaging of Fe2+ with Visible Light - ChemRxiv. [Link]

  • Nano-rings with a handle – Synthesis of substituted cycloparaphenylenes - BJNANO. [Link]

  • Theoretical Studies on the Structures and Strain Energies of Cycloparaphenylenes | Organic Letters - ACS Publications. [Link]

Sources

Foundational

The Ring of Fire: A Technical Guide to the Discovery and Synthesis of Cycloparaphenylenes

Executive Summary This guide details the historical failures, the mechanistic breakthrough of the "masked precursor" strategy, and the divergent synthetic methodologies that define the field today. Part 1: The Theoretica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the historical failures, the mechanistic breakthrough of the "masked precursor" strategy, and the divergent synthetic methodologies that define the field today.

Part 1: The Theoretical Barrier & Historical Failures

The Strain Problem

The fundamental challenge in synthesizing CPPs is Ring Strain Energy (RSE) . In a linear polyphenylene chain, benzene rings prefer a twisted conformation (dihedral angle ~23°) to minimize steric hindrance between ortho-hydrogens. However, forcing these rings into a coplanar, cyclic arrangement introduces two penalties:

  • Baeyer Strain: Distortion of the benzene ring from planarity (boat-like deformation).

  • Torsional Strain: Forced coplanarity or high-energy twisting angles.

Data Point: The RSE for [5]CPP is estimated at 119 kcal/mol (approx. 24 kcal/mol per ring), a massive thermodynamic barrier that precludes standard irreversible coupling reactions.

The Parekh & Guha Attempt (1934)

The earliest recorded attempt was by Parekh and Guha, who tried to synthesize [2]CPP (biphenyl dimer) via the oxidative desulfurization of p-phenylene dimercaptan.

  • Hypothesis: Copper-mediated removal of sulfur would collapse the macrocycle into a C-C bonded ring.

  • Result: Failure. The reaction produced insoluble polymers. The strain energy of [2]CPP is so high that the molecule is likely unstable even if formed. This failure established the "impossibility" of the field for decades.

Part 2: The 2008 Breakthrough (The Jasti Protocol)

In 2008, Ramesh Jasti and Carolyn Bertozzi (Lawrence Berkeley National Lab) cracked the code by fundamentally changing the strategy. Instead of fighting the strain during the ring-closing step, they built a strain-free precursor that could be "snapped" into the strained aromatic form after the ring was closed.

The "Masked" Strategy

The logic relies on using 1,4-syn-dimethoxy-2,5-cyclohexadiene units. These units contain


 hybridized carbons, allowing the backbone to curve naturally into a "U" shape without accumulating aromatic strain.

JastiStrategy cluster_0 Step 1: Strain Mitigation cluster_1 Step 2: Strain Activation Precursor Linear Precursor (sp3 'Kinks') Macrocycle Unstrained Macrocycle Precursor->Macrocycle Suzuki Coupling Aromatization Reductive Aromatization Macrocycle->Aromatization Li-Naphthalenide CPP [n]CPP (High Strain) Aromatization->CPP -OMe Elimination

Figure 1: The Jasti "Masked Precursor" Logic. By using sp3 carbons (blue), the macrocycle closes without strain. The final step (red) ejects methoxy groups to force aromatization (green).

Detailed Protocol: Synthesis of [9], [12], and [18]CPP

Scope: This protocol describes the foundational method for synthesizing a mixture of CPP sizes via random oligomerization, followed by separation.

Reagents:

  • 1,4-diiodo-2,5-dimethoxybenzene (Linear unit)

  • 1,4-phenylene-bis(boronic acid) (Linker)

  • Pd(PPh3)4 (Catalyst)

  • Lithium Naphthalenide (Reductant)

Phase 1: Precursor Synthesis (The Curved Unit)
  • Lithiation: Treat 1,4-diiodobenzene with

    
    -BuLi (2 equiv) at -78 °C in THF.
    
  • Addition: Add benzoquinone. The nucleophilic attack occurs syn to the existing hydroxyl groups due to chelation, forming the syn-diol.

  • Methylation: Methylate the diol using NaH and MeI to lock the conformation.

    • Why? The syn-dimethoxy grouping forces the cyclohexane ring into a boat conformation, pre-organizing the curvature required for macrocyclization.

Phase 2: Macrocyclization (Suzuki-Miyaura Coupling)
  • Setup: Combine the di-iodinated curved precursor and the diborylated curved precursor in a flask.

  • Conditions: Cs2CO3 (base), Pd(PPh3)4 (5 mol%), THF/H2O, reflux for 24 hours.

  • Outcome: A mixture of macrocyclic sizes ([9], [12], [18]) is formed.[3][4][5][6]

    • Note: Since the precursors are "bent," the reaction statistically favors ring closure over infinite polymerization compared to rigid linear substrates.

Phase 3: Reductive Aromatization (The "Snap")
  • Preparation: Dissolve the macrocyclic precursor in dry THF at -78 °C.

  • Reagent Generation: Prepare Lithium Naphthalenide (freshly made from Li metal and naphthalene in THF).

  • Addition: Add Li-Naphthalenide dropwise until the deep green color persists.

    • Mechanism: The radical anion reduces the C-O bond, ejecting the methoxy group as methoxide. The transient radical intermediate collapses to form the aromatic double bond.

  • Quench: Quench with I2 (iodine) to oxidize any remaining radical anions.

  • Purification: Silica gel chromatography. The CPPs are fluorescent yellow solids.

Part 3: Divergent Synthetic Strategies (The Evolution)

Following the 2008 breakthrough, two other major methodologies emerged to address scalability and size-selectivity.

Comparative Analysis of Methods
FeatureJasti Method (2008) Itami Method (2009) Yamago Method (2010)
Key Intermediate 1,4-dimethoxy-2,5-cyclohexadieneCyclohexane-1,4-dione (L-shaped)Square-planar Pt-complex
Geometry Strategy U-shaped "kinks"L-shaped corners90° Metal coordination
Aromatization Reductive (Li-Naphthalenide)Acid-mediated (H2SO4/heat)Reductive Elimination (Br2 or XeF2)
Primary Advantage First proof of concept; versatile.Scalable; uses cheaper reagents.High selectivity for [4n] sizes; mild conditions.
Key Limitation Harsh reducing conditions (Li).Acid-sensitive substrates fail.Requires stoichiometric Platinum.
Visualizing the Pathways

SynthesisComparison cluster_Jasti Jasti (U-Shape) cluster_Itami Itami (L-Shape) cluster_Yamago Yamago (Square-Pt) J_Start Dimethoxy Cyclohexadiene J_Macro Macrocycle (Ether Link) J_Start->J_Macro Suzuki J_Final [n]CPP J_Macro->J_Final Li-Naph (Reductive) I_Start Cyclohexane- 1,4-dione I_Macro Macrocycle (Dione Link) I_Start->I_Macro Suzuki I_Final [n]CPP I_Macro->I_Final Acid (H+) (Elimination) Y_Start V-Shaped Unit Y_Macro Square Pt4 Complex Y_Start->Y_Macro Pt Coordination Y_Final [4n]CPP Y_Macro->Y_Final Reductive Elimination

Figure 2: The three dominant synthetic pathways. Note the distinct "corners" used to facilitate ring closure: Ether kinks (Jasti), Ketone corners (Itami), and Platinum corners (Yamago).

Part 4: Unique Properties & Applications[7][8][9]

The "Inverse" HOMO-LUMO Gap

In linear poly-para-phenylenes, adding more rings extends conjugation, lowering the HOMO-LUMO gap (red-shift). CPPs behave inversely:

  • Smaller Rings ([5]CPP): Higher strain leads to better orbital overlap between rings (quinoidal character), raising the HOMO. Result: Smaller gap (Red-shifted fluorescence).

  • Larger Rings ([12]CPP): Rings can twist to relieve strain, breaking conjugation. Result: Larger gap (Blue-shifted fluorescence).

Host-Guest Chemistry (The "Peapod")

The internal cavity of [10]CPP (diameter ~1.4 nm) is the perfect size to encapsulate Fullerene (C60).

  • Interaction: Convex-concave

    
    -
    
    
    
    stacking.
  • Application: This forms a "nanopeapod," a precursor for growing peapod-type carbon nanotubes.

Carbon Nanotube Seeding

The ultimate application of CPPs is the bottom-up synthesis of CNTs . By using a CPP as a "seed" on a surface and subjecting it to chemical vapor deposition (CVD) of ethanol or acetylene, the CPP acts as a template. The diameter of the CPP dictates the chirality and diameter of the resulting nanotube (e.g., [12]CPP grows (12,12) CNTs).[2][7][8][9] This solves the "chirality control" problem in nanotube manufacturing.

References

  • Jasti, R., Bhattacharjee, J., Neaton, J. B., & Bertozzi, C. R. (2008).[8][10] Synthesis, Characterization, and Theory of [9]-, [12]-, and [18]Cycloparaphenylene: Carbon Nanohoop Structures. Journal of the American Chemical Society.[3][4][11]

  • Takaba, H., Omachi, H., Yamamoto, Y., Bouffard, J., & Itami, K. (2009). Selective Synthesis of [12]Cycloparaphenylene. Angewandte Chemie International Edition.

  • Yamago, S., Watanabe, Y., & Iwamoto, T. (2010). Synthesis of [8]Cycloparaphenylene from a Square-Shaped Tetranuclear Platinum Complex.[10] Angewandte Chemie International Edition.

  • Parekh, V. C., & Guha, P. C. (1934).[3][4][6] Synthesis of p,p'-diphenylene disulfide. Journal of the Indian Chemical Society.[3][4] (Historical Reference - No direct DOI available, cited via Jasti 2008).

  • Iwamoto, T., Watanabe, Y., Sakamoto, Y., Suzuki, T., & Yamago, S. (2011). Selective Synthesis of [10]Cycloparaphenylene. Journal of the American Chemical Society.[3][4][11]

Sources

Exploratory

Unveiling the Nanoscopic Dance: A Technical Guide to the Computational Exploration of Cycloparaphenylene Dimers

Foreword: The Allure of the Nanohoop Duet Cycloparaphenylenes (CPPs), colloquially known as "nanohoops," have captured the imagination of the scientific community as the fundamental segments of carbon nanotubes.[1][2] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Allure of the Nanohoop Duet

Cycloparaphenylenes (CPPs), colloquially known as "nanohoops," have captured the imagination of the scientific community as the fundamental segments of carbon nanotubes.[1][2] Their unique strained π-conjugated structures give rise to fascinating size-dependent optoelectronic properties and a rich host-guest chemistry.[1][3] When two of these nanohoops are linked, they form CPP dimers, creating even more complex and dynamic molecular architectures. These dimers are not merely static entities; they exhibit a captivating interplay of conformations, with the two CPP rings capable of adopting distinct spatial arrangements, primarily cis and trans isomers.[4][5][6] Understanding the subtle energetic landscapes that govern this conformational preference and the resulting impact on their properties is paramount for their application in molecular electronics, sensing, and the bottom-up synthesis of carbon nanotubes.[2][6]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive roadmap for the computational investigation of CPP dimers. Moving beyond a simple recitation of methods, this document delves into the causality behind methodological choices, offering field-proven insights into the accurate theoretical characterization of these remarkable molecules.

I. The Theoretical Bedrock: Choosing the Right Computational Tools

The accurate computational modeling of CPP dimers hinges on the careful selection of theoretical methods capable of describing the key intermolecular forces at play. The interactions within these dimers, particularly in the stacked cis conformation, are dominated by non-covalent interactions, specifically van der Waals forces.[6][7]

Density Functional Theory (DFT): The Workhorse of Molecular Modeling

Density Functional Theory (DFT) has emerged as the most pragmatic and widely used method for studying systems of this size, offering a favorable balance between computational cost and accuracy.[3][8] However, the choice of the exchange-correlation functional is critical.

  • The Imperative of Dispersion Correction: Standard DFT functionals, such as the popular B3LYP, notoriously fail to capture long-range electron correlation, which is the physical origin of dispersion forces. For CPP dimers, where π-π stacking is a dominant stabilizing interaction in the cis conformation, neglecting dispersion will lead to qualitatively incorrect results.[9][10] Therefore, the use of dispersion-corrected DFT (DFT-D) is non-negotiable. Common and effective approaches include Grimme's D3 or D4 corrections, often appended to functionals like B3LYP (e.g., B3LYP-D3) or as part of functionals specifically parameterized to include dispersion, such as the M06-2X functional.[11][12]

  • Functional Selection Rationale:

    • B3LYP-D3: A robust and well-tested combination that often provides reliable geometries and relative energies for a wide range of systems.

    • M06-2X: This meta-hybrid GGA functional was specifically designed to provide better performance for non-covalent interactions and is an excellent choice for studying the conformational preferences of CPP dimers.[12]

    • ωB97X-D: A range-separated hybrid functional that includes empirical dispersion, often yielding high accuracy for non-covalent interactions.

Basis Sets: The Language of Electrons

The basis set dictates the mathematical functions used to describe the spatial distribution of electrons. A well-chosen basis set is crucial for obtaining accurate results.

  • Pople Style Basis Sets: The 6-31G(d,p) basis set is a common starting point, offering a good compromise between accuracy and computational cost for geometry optimizations.[11] The inclusion of polarization functions (d on heavy atoms and p on hydrogens) is essential for describing the anisotropic nature of the electron density in these aromatic systems.

  • Dunning's Correlation-Consistent Basis Sets: For higher accuracy in single-point energy calculations, the correlation-consistent basis sets, such as cc-pVDZ or aug-cc-pVDZ, are recommended. The augmented versions (aug-) include diffuse functions, which are important for accurately describing the "tails" of the electron density involved in non-covalent interactions.

II. The Computational Workflow: From Structure to Properties

A systematic and logical workflow is essential for a successful computational study. This section outlines a self-validating protocol for investigating CPP dimers.

G cluster_0 Initial Setup cluster_1 Geometry Optimization cluster_2 Refined Energetics cluster_3 Property Calculation A 1. Initial Structure Generation (Cis and Trans Isomers) B 2. Geometry Optimization (e.g., B3LYP-D3/6-31G(d,p)) A->B C 3. Frequency Analysis B->C Verify minima D 4. Single-Point Energy Calculation (e.g., M06-2X/aug-cc-pVDZ) C->D E 5. TD-DFT for Electronic Spectra (Excited States) D->E F 6. NCI Plot / EDA (Interaction Analysis) D->F

Caption: A typical computational workflow for studying CPP dimers.

Step-by-Step Experimental Protocol: A Virtual Experiment

Protocol 1: Conformational Analysis of a CPP Dimer

  • Initial Structure Generation:

    • Construct 3D models of both the cis and trans conformations of the CPP dimer using a molecular builder (e.g., Avogadro, GaussView).

    • For linked dimers, ensure the linker geometry is reasonable. The initial structures do not need to be perfect, as the geometry optimization will refine them.

  • Geometry Optimization:

    • Causality: The goal is to find the lowest energy structure (a local minimum on the potential energy surface) for each conformer.

    • Methodology:

      • Software: Gaussian, ORCA, etc.

      • Keyword Example (Gaussian): #p opt B3LYP-D3/6-31G(d,p)

      • This calculation will iteratively adjust the atomic positions to minimize the forces on the atoms until a stationary point is reached.

  • Frequency Analysis:

    • Causality: This is a crucial self-validation step. A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, meaning the optimization has not found a stable structure.

    • Methodology:

      • Keyword Example (Gaussian): #p freq B3LYP-D3/6-31G(d,p)

      • This calculation should be performed on the optimized geometry from the previous step.

  • Single-Point Energy Calculation:

    • Causality: To obtain more accurate relative energies between the cis and trans isomers, a single-point energy calculation is performed on the optimized geometries using a more robust functional and a larger basis set. This approach, where optimization is done with a less computationally expensive method and energetics are refined with a more expensive one, is a common and efficient strategy.

    • Methodology:

      • Keyword Example (Gaussian): #p M062X/aug-cc-pVDZ

  • Analysis of Intermolecular Interactions:

    • Causality: To understand the nature of the forces stabilizing the dimer, especially the cis conformer, a non-covalent interaction (NCI) analysis or an energy decomposition analysis (EDA) can be performed. NCI plots visually reveal regions of steric repulsion, van der Waals interactions, and hydrogen bonding.

    • Methodology: NCI analysis can be performed using software like Multiwfn based on the electron density from the DFT calculation.

III. Interpreting the Data: From Numbers to Insights

Conformational Energetics: The Cis-Trans Dichotomy

Computational studies have consistently shown that for many arene-bridged CPP dimers, the cis conformation is favored in the gas phase and in solution.[4][6][13] This preference is attributed to the stabilizing van der Waals interactions between the two stacked CPP rings.[6] In contrast, the trans conformation can be favored in the solid state due to more efficient crystal packing.[6][13]

Table 1: Representative Calculated Energy Differences between Cis and Trans Conformers of an Arene-Bridged[8]CPP Dimer

Computational MethodΔE (E_trans - E_cis) (kcal/mol)Reference
B3LYP-D/6-31G(d,p)+7[6]
M06-2X/6-311+G(d,p)//B3LYP-D/6-31G(d,p)+10[11]

A positive ΔE indicates that the cis conformer is more stable.

The activation barrier for the cis to trans interconversion has also been computationally estimated to be around 20 kcal/mol for certain dimers, indicating that the two conformations can coexist at room temperature.[6]

Electronic and Optical Properties: The Role of TD-DFT

Time-Dependent DFT (TD-DFT) is the method of choice for investigating the excited states of molecules and predicting their UV-Vis absorption spectra.[5][14]

Protocol 2: Simulating the UV-Vis Spectrum

  • Perform a TD-DFT Calculation:

    • Causality: This calculation solves the time-dependent Schrödinger equation within the DFT framework to determine the energies and oscillator strengths of electronic transitions.

    • Methodology (on the optimized ground-state geometry):

      • Keyword Example (Gaussian): #p TD(nstates=20) B3LYP-D3/6-31G(d,p)

      • nstates specifies the number of excited states to calculate.

  • Visualize the Spectrum: The output will provide a list of excitation energies and their corresponding oscillator strengths. This data can be used to generate a simulated spectrum, which can then be compared to experimental data.

Computational studies have shown that the optical absorption of CPP dimers is often dominated by localized excitations within the CPP units, with some contributions from charge transfer.[5]

IV. Host-Guest Chemistry: A Computational Perspective

CPP dimers, particularly in their cis conformation, create a cavity that is ideal for encapsulating guest molecules, most notably fullerenes.[3][5] Computational chemistry is an invaluable tool for quantifying the strength and nature of these host-guest interactions.

G cluster_0 Host-Guest System cluster_1 Computational Analysis A CPP Dimer (Host) D Geometry Optimization of Host, Guest, and Complex A->D B Fullerene (Guest) B->D C Host-Guest Complex (e.g., C60@[CPP]2) C->D E Binding Energy Calculation ΔE_bind = E_complex - (E_host + E_guest) D->E

Caption: Workflow for calculating host-guest binding energy.

The binding energy is a key metric for the stability of the host-guest complex. It is calculated by subtracting the energies of the isolated and optimized host and guest from the energy of the optimized complex. It is crucial to account for basis set superposition error (BSSE), which can be corrected using the counterpoise method.

V. Advanced Topics and Future Directions

Molecular Dynamics Simulations

While DFT provides a static picture of the system at 0 K, molecular dynamics (MD) simulations can be used to study the dynamic behavior of CPP dimers in solution and at finite temperatures.[15] MD simulations can provide insights into the conformational flexibility, the dynamics of host-guest binding and unbinding, and the influence of the solvent.

Chiral CPP Dimers

The introduction of sterically demanding substituents can inhibit the flipping motion of the CPP rings, leading to configurationally stable chiral dimers.[16] Computational studies can be instrumental in predicting the energetic barriers to racemization and understanding the origin of their chiroptical properties.

VI. Conclusion: A Synergy of Theory and Experiment

Computational studies of cycloparaphenylene dimers provide an indispensable lens through which we can understand their structure, dynamics, and properties at a level of detail that is often inaccessible to experimental methods alone. By carefully selecting appropriate theoretical methods and following a rigorous computational workflow, researchers can gain profound insights into the conformational preferences, electronic behavior, and host-guest chemistry of these fascinating molecular systems. The synergy between computational prediction and experimental validation will undoubtedly continue to drive innovation in the design and application of novel CPP-based materials.

References

  • Xia, J., Golder, M. R., Foster, M. E., Wong, B. M., & Jasti, R. (2012). Synthesis, Characterization, and Computational Studies of Cycloparaphenylene Dimers. Journal of the American Chemical Society, 134(48), 19709–19715. [Link]

  • Request PDF: Dimeric Cycloparaphenylenes with a Rigid Aromatic Linker. (n.d.). ResearchGate. [Link]

  • Xia, J., Golder, M. R., Foster, M. E., Wong, B. M., & Jasti, R. (2012). Synthesis, characterization, and computational studies of cycloparaphenylene dimers. PubMed, 134(48), 19709-15. [Link]

  • Xia, J., Golder, M. R., Foster, M. E., Wong, B. M., & Jasti, R. (2012). Synthesis, Characterization, and Computational Studies of Cycloparaphenylene Dimers. Journal of the American Chemical Society, 134(48), 19709–19715. [Link]

  • Poater, J., & Solà, M. (2014). Computational Studies of Dimerization of [n]-Cyclacenes. PMC, 15(1), 196–204. [Link]

  • Evans, A. M., et al. (2020). Permanently porous cycloparaphenylene nanohoops via supramolecular engineering. Chemical Science, 11(1), 226-231. [Link]

  • Sánchez-Cortés, S., & Francioso, O. (2022). DFT and TD-DFT Study of the Chemical Effect in the SERS Spectra of Piperidine Adsorbed on Silver Colloidal Nanoparticles. MDPI. [Link]

  • Zhao, Y., & Zhang, R. (2007). DFT study of fullerene dimers. ResearchGate. [Link]

  • Wang, Y., et al. (2019). Cycloparaphenylenes (CPPs): An Overview of Synthesis, Properties, and Potential Applications. ResearchGate. [Link]

  • Lu, H., et al. (2019). The Supramolecular Chemistry of Cycloparaphenylenes and Their Analogs. Frontiers in Chemistry, 7, 23. [Link]

  • Nakanishi, R., et al. (2015). Controlling the Flipping Motion of Cycloparaphenylene Dimers. The Journal of Organic Chemistry, 80(17), 8569–8575. [Link]

  • Request PDF: Synthesis, Characterization, and Computational Studies of Cycloparaphenylene Dimers. (n.d.). ResearchGate. [Link]

  • Cong, H., et al. (2023). High-Order Host–Guest Complexation of Structurally Well-Defined Cycloparaphenylene Double-Deckers with Fullerenes. Precision Chemistry. [Link]

  • van der Lubbe, S. C. C., & van der Avoird, A. (2018). Non‐Covalent Molecular Interaction Rules to Define Internal Dimer Coordinates for Quantum Mechanical Potential Energy Scans. PubMed Central. [Link]

  • Sancho-García, J. C., & Pérez-Jiménez, A. J. (2015). Intra‐ and Intermolecular Dispersion Interactions in [n]Cycloparaphenylenes: Do They Influence Their Structural and Electronic. ChemPhysChem, 16(7), 1459-1467. [Link]

  • Feng, L., et al. (2018). Cycloparaphenylene–Phenalenyl Radical and Its Dimeric Double Nanohoop. Angewandte Chemie International Edition, 57(42), 13864-13868. [Link]

  • A DFT insight into the potential of cycloparaphenylenes as efficient sensors for detecting Paracetamol. (2025). Nature. [Link]

  • Stępień, M., et al. (2015). Cycloparaphenylenes and related nanohoops. Chemical Society Reviews, 44(11), 3513-3564. [Link]

  • Size-dependent optical properties of[1]-,[8]- and[3]Cycloparaphenylene dications: the role of degenerate states. (2024). ResearchGate. [Link]

  • Contreras-García, J., et al. (2021). Computational tools to study non-covalent interactions and confinement effects in chemical systems. RSC Publishing. [Link]

  • Zhang, Z., et al. (2021). Regulating supramolecular interactions in dimeric macrocycles. National Science Review, 8(11), nwab117. [Link]

  • Feng, L., et al. (2018). Cycloparaphenylene-Phenalenyl Radical and Its Dimeric Double Nanohoop. ChemRxiv. [Link]

  • Al-Yasari, A. (2017). Computational and Experimental Binding Energy Study of Non-covalent Interactions of Polyaromatic Dimers and Trimers. The University of Manchester Research Explorer. [Link]

  • Ullah, N., et al. (2022). Examining computationally the structural, elastic, optical, and electronic properties of CaQCl3 (Q = Li and K) chloroperovskites using DFT framework. Scientific Reports, 12, 19277. [Link]

  • Supramolecular configuration of a dimer or[1]CPP molecules: parallel-... (n.d.). ResearchGate. [Link]

  • Sancho-García, J. C., & Pérez-Jiménez, A. J. (2015). Intra- and intermolecular dispersion interactions in [N]cycloparaphenylenes: do they influence their structural and electronic properties? PubMed, 16(7), 1459-67. [Link]

  • Allen, B. (n.d.). Abstract - LAMMPS Molecular Dynamics Simulator. LAMMPS. [Link]

  • D'Auria, M. (2017). Noncovalent Interactions in the Catechol Dimer. PMC. [Link]

  • Markegard, C. B., et al. (2015). Molecular Dynamics Simulations of Perylenediimide DNA Base Surrogates. PubMed, 119(35), 11459-65. [Link]

  • Molecular Dynamics Simulation of Polymers with Jan Michael Carrillo (2020). (2020, December 4). YouTube. [Link]

  • Studying Noncovalent Interactions in Molecular Systems with Machine Learning | Request PDF. (n.d.). ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

gram-scale synthesis ofcycloparaphenylene derivatives

Application Note: Gram-Scale Synthesis of Cycloparaphenylene (CPP) Derivatives Introduction & Strategic Importance Cycloparaphenylenes ([n]CPPs), often called "carbon nanohoops," are the shortest distinct segments of arm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Gram-Scale Synthesis of Cycloparaphenylene (CPP) Derivatives

Introduction & Strategic Importance

Cycloparaphenylenes ([n]CPPs), often called "carbon nanohoops," are the shortest distinct segments of armchair carbon nanotubes.[1] Once laboratory curiosities restricted to milligram yields, [n]CPPs have emerged as critical scaffolds for organic electronics, supramolecular host-guest systems (specifically for fullerenes), and bio-imaging agents due to their size-dependent fluorescence.

The transition from discovery-scale (mg) to development-scale (grams) is hindered by the immense strain energy inherent in the para-linked phenylene ring structure (up to 97 kcal/mol for [6]CPP). Conventional cross-coupling fails to overcome this strain barrier.

This guide details the "Strain-Build-Release" strategy , specifically the Yamago method , which is currently the gold standard for gram-scale production. This approach utilizes curved cyclohexadiene precursors to mask the strain during macrocyclization, followed by a reductive aromatization that releases the strain to form the final nanohoop.

Synthetic Strategy Analysis

To synthesize gram quantities of [10]CPP or [8]CPP, we must bypass the thermodynamic penalty of bending benzene rings.

  • The Challenge: Direct coupling of benzene rings into a small hoop is entropically and enthalpically disfavored.

  • The Solution (Yamago Approach):

    • Curvature Introduction: Use cis-1,4-dihydroxy-2,5-cyclohexadiene units. These rings are naturally bent (boat-like conformation), mimicking the curvature of the final hoop but without the aromatic strain.

    • Platinum Template: Use Platinum (Pt) complexes to pre-organize the U-shaped units into a square or cyclic geometry.

    • Reductive Elimination: Collapse the Pt-corners to form the carbon-carbon bonds of the macrocycle.

    • Aromatization (The "Pop"): Use a tin-mediated reduction to aromatize the cyclohexadiene rings, ejecting the hydroxyl/alkoxy groups and snapping the molecule into its strained, aromatic hoop shape.

Strategic Workflow Diagram

G cluster_0 Phase 1: Precursor Assembly cluster_1 Phase 2: Strain Release A Linear Precursor (Bis-lithiated Biphenyl) B Curved Unit (Cyclohexadiene Diol) A->B Add to Benzoquinone (Cis-selective) C Pt-Macrocycle (Square Tetramer) B->C Pt(cod)Cl2 Self-Assembly D Cyclic Precursor (Strain-Masked) C->D Reductive Elimination (PPh3, Heat) E [n]CPP Product (Fully Aromatized) D->E H2SnCl4 Reduction (Aromatization)

Figure 1: The "Strain-Build-Release" synthetic logic. The curvature is engineered early (Phase 1) to facilitate macrocyclization, while the high-energy aromatic state is accessed only in the final step (Phase 2).

Critical Reagents & Equipment

Reagents:

  • 4,4'-Dibromobiphenyl: Starting material for the curved unit.[2]

  • 1,4-Benzoquinone: The "corner" piece that becomes the bent cyclohexadiene.

  • n-Butyllithium (n-BuLi): For lithiation (requires titration).

  • Pt(cod)Cl2: Dichloro(1,5-cyclooctadiene)platinum(II). The templating agent.

  • Triphenylphosphine (PPh3): Ligand for reductive elimination.

  • Tin(II) Chloride (SnCl2) & HCl: Generates H2SnCl4 in situ for aromatization.[3]

Equipment:

  • Glovebox or Schlenk Line: Strict exclusion of O2/H2O is vital for the lithiation and Pt-complex formation.

  • High-Vacuum Manifold: For solvent removal and drying precursors.

  • GPC (Gel Permeation Chromatography): Preferred over silica columns for purifying large macrocycles to avoid streaking/aggregation.

Detailed Protocol: Gram-Scale Synthesis of [10]CPP

This protocol is adapted from the optimized routes by Yamago et al. ( J. Am. Chem. Soc. 2017) and Jasti et al.

Step 1: Synthesis of the Curved "L-Shape" Unit

Objective: Synthesize the cis-diol unit that provides the necessary curvature.

  • Lithiation: In a flame-dried 1L flask under Argon, dissolve 4,4'-dibromobiphenyl (10.0 g, 32 mmol) in dry THF (300 mL). Cool to -78°C. Add n-BuLi (1.6 M in hexanes, 42 mL, 67 mmol) dropwise. Stir for 1 h.

  • Addition: Dissolve 1,4-benzoquinone (3.6 g, 33 mmol) in dry THF (100 mL). Add this slowly to the lithiated species at -78°C.

  • Quench & Workup: Stir for 2 h, allowing to warm to 0°C. Quench with saturated NH4Cl. Extract with EtOAc, wash with brine, and dry over Na2SO4.

  • Purification: Recrystallize from hexane/EtOAc.

    • Checkpoint: Verify the cis stereochemistry via 1H NMR (look for symmetry and specific shift of the methine protons on the cyclohexadiene ring).

  • Protection (Optional but Recommended): Protect the diols with MOM or TES groups to improve solubility for the next steps.

Step 2: Platinum-Mediated Macrocyclization

Objective: Assemble the units into a cyclic tetramer (precursor to [10]CPP).

  • Complexation: Mix the curved unit (Step 1 product, 5.0 g) with Pt(cod)Cl2 (1.05 equiv) in THF. Stir at RT for 24 hours. The Pt coordinates to the aryl rings, forming a square-like dimer or tetramer depending on stoichiometry.

  • Reductive Elimination: Exchange the solvent to Toluene. Add PPh3 (5 equiv per Pt atom). Heat to 100°C for 24 hours.

    • Mechanism:[1][3] PPh3 binds to Pt, forcing the two carbon ligands together to form a C-C bond, ejecting Pt(PPh3)2.

  • Filtration: Filter through a celite pad to remove Pt black and salts.

  • Isolation: The resulting product is the strain-masked macrocycle (containing cyclohexadiene rings). Yields at this stage are typically 40-60%.

Step 3: Reductive Aromatization (The "Gram-Scale" Key)

Objective: Convert cyclohexadiene rings to benzene rings.

Note: Earlier methods used H2SO4 (harsh, low yield). The SnCl2/HCl method is critical for scale.[3]

  • Reagent Prep: Prepare a solution of SnCl2·2H2O (2.2 equiv per diol unit) in THF. Add concentrated HCl (2 equiv relative to Sn). This forms the active reducing species H2SnCl4 .[3][4]

  • Reaction: Dissolve the macrocyclic precursor (2.0 g) in THF/Acetone (1:1). Add the H2SnCl4 solution dropwise at room temperature.

  • Observation: The solution will likely fluoresce strongly as the conjugated system forms. Stir for 2-4 hours.

  • Workup: Quench with 1M NaOH (carefully, to neutralize acid). Extract with CHCl3. The product, [10]CPP, is often poorly soluble in ether/hexane but soluble in CHCl3/DCM.

  • Purification: Pass through a short plug of silica (eluting with DCM) followed by GPC if necessary.

    • Yield: Expect ~1.0 - 1.5 g of [10]CPP from this sequence.

Data Summary Table
ParameterValue / ConditionNotes
Overall Yield 10 - 15%From starting dibromide to final [10]CPP.
Key Intermediate cis-cyclohexadiene diolMust be >95% pure cis isomer.
Aromatization Reagent H2SnCl4 (SnCl2 + HCl)Milder than acid; tolerates functional groups.
Solubility [10]CPP > [8]CPP[8]CPP is significantly less soluble; requires chlorobenzene.
Fluorescence

= 466 nm ([10]CPP)
Bright yellow/green emission.

Troubleshooting & Optimization

  • Issue: Low Solubility of Intermediates.

    • Fix: Use long-chain alkoxy protecting groups (e.g., -OC6H13) on the cyclohexadiene unit instead of -OH or -OMe. This allows processing at concentrations >100 mM.

  • Issue: Incomplete Aromatization.

    • Fix: Ensure the HCl:SnCl2 ratio is strictly 2:1. Excess acid can decompose the strained ring; too little fails to generate the active H2SnCl4 species.

  • Issue: Pt Residues.

    • Fix: The reductive elimination step often leaves colloidal Pt. Use a scavenger resin (e.g., Thiol-silica) or rigorous Celite filtration.

Safety Considerations

  • Organolithiums: Handling n-BuLi on a 50 mmol+ scale poses a significant fire risk. Use a cannula transfer system and ensure a distinct inert atmosphere (Argon).

  • Tin Compounds: Organotin and inorganic tin residues are toxic. All waste streams from Step 3 must be segregated and disposed of as heavy metal waste.

  • Strain Energy: While [10]CPP is stable, smaller hoops ([5]CPP, [6]CPP) are highly reactive. Store [n]CPPs < 8 in the dark at -20°C to prevent oxidation or polymerization.

References

  • Kayahara, E., et al. "Gram-Scale Syntheses and Conductivities of [10]Cycloparaphenylene and Its Tetraalkoxy Derivatives."[4] Journal of the American Chemical Society, 2017, 139(51), 18480-18483.[4] Link

  • Kawanishi, T., et al. "Selective and Gram-Scale Synthesis of [8]Cycloparaphenylene."[2] The Journal of Organic Chemistry, 2020, 85(4), 2082-2091. Link

  • Patel, V. K., et al. "Practical Synthesis of [n]Cycloparaphenylenes (n=5, 7–12) by H2SnCl4-Mediated Aromatization."[3] Chemistry – A European Journal, 2015, 21(15), 5742-5749. Link

  • Jasti, R., et al. "Synthesis, Characterization, and Theory of [9]-, [12]-, and [18]Cycloparaphenylene." Journal of the American Chemical Society, 2008, 130(52), 17646-17647. Link

Sources

Application

Application Note: Platinum-Mediated Geometry-Directed Synthesis of Cycloparaphenylenes (CPPs)

Executive Summary & Strategic Rationale The synthesis of Cycloparaphenylenes (CPPs)—the shortest topological segment of an armchair carbon nanotube—presents a formidable thermodynamic challenge due to the immense strain...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of Cycloparaphenylenes (CPPs)—the shortest topological segment of an armchair carbon nanotube—presents a formidable thermodynamic challenge due to the immense strain energy inherent in the curved aromatic system (approx. 97 kcal/mol for [8]CPP). Traditional synthetic routes often fail to overcome this barrier without forcing conditions that degrade the delicate π-conjugated backbone.

This guide details the Platinum-Mediated Geometry-Directed approach, pioneered by the Yamago group. Unlike methods relying on curved polyphenylene precursors (Jasti method), this protocol utilizes the square-planar geometry of Platinum(II) to pre-organize linear biphenyl precursors into a strain-relieved macrocycle. The subsequent oxidative reductive elimination releases the platinum "corners," snapping the molecule into its final strained hoop conformation.

Key Advantages:

  • Strain Management: Formation of the macrocycle occurs under thermodynamic control with minimal strain.

  • Atom Economy: Direct conversion of linear precursors to cyclic systems.

  • Scalability: Proven viability for gram-scale synthesis of [8]CPP and [10]CPP.

Mechanistic Workflow

The success of this protocol relies on a "Square-to-Hoop" topological transformation. The Platinum(II) centers act as


 corners, guiding linear 4,4'-biphenyl units into a tetranuclear box.
Diagram 1: The "Square-to-Hoop" Transformation Pathway

CPP_Synthesis_Flow Start Linear Precursor (Bis-stannylated Biphenyl) Macrocycle Tetranuclear Pt-Macrocycle (Strain-Free Square) Start->Macrocycle Transmetallation (THF, Reflux) Pt_Source Pt(cod)Cl2 (Pt Source) Pt_Source->Macrocycle Elimination Reductive Elimination (C-C Bond Formation) Macrocycle->Elimination Oxidation to Pt(IV) Oxidation Oxidative Stimulus (Br2 or XeF2) Oxidation->Elimination Product [8]Cycloparaphenylene (Strained Nanohoop) Elimination->Product Strain Release Byproduct Pt-Phosphine/Halide Byproducts Elimination->Byproduct

Caption: Logical flow of the Yamago synthesis, highlighting the critical oxidation step that triggers the collapse of the Pt-square into the CPP hoop.

Detailed Experimental Protocols

Protocol A: Synthesis of the Platinum Macrocycle

Objective: Assemble the strain-free tetranuclear platinum complex from linear precursors.

Reagents:

  • Precursor: 4,4'-Bis(trimethylstannyl)biphenyl (1.0 equiv)

  • Metal Source:

    
     (1.0 equiv) (cod = 1,5-cyclooctadiene)
    
  • Solvent: Dry THF (Tetrahydrofuran)

Procedure:

  • Setup: In a glovebox or under strict Argon atmosphere, charge a flame-dried Schlenk flask with 4,4'-bis(trimethylstannyl)biphenyl (1.0 mmol) and

    
     (1.0 mmol).
    
  • Solvation: Add dry THF (50 mL, 0.02 M concentration). Note: Concentration is critical here. High dilution favors macrocyclization over oligomerization.

  • Reaction: Heat the mixture to reflux for 24 hours. The solution will typically turn from a pale suspension to a clear yellow/orange solution, indicating the formation of the soluble Pt-macrocycle.

  • Workup: Cool to room temperature. Remove solvent in vacuo.[1]

  • Purification: The residue is often purified by precipitation or short silica plug filtration (DCM eluent) to remove polymeric byproducts.

  • Validation:

    
     NMR (CDCl
    
    
    
    ) should show the disappearance of the Sn-Me peak (~0.3 ppm) and the appearance of Pt-coordinated COD signals.
Protocol B: Reductive Elimination to [8]CPP

Objective: Induce C-C bond formation by oxidizing the Pt(II) centers to Pt(IV), forcing the ligands to eliminate.

Reagents:

  • Oxidant: Bromine (

    
    ) (4.0 - 5.0 equiv) or 
    
    
    
    .
  • Trapping Agent: Triphenylphosphine (

    
    ).
    
  • Solvent: Dry THF or Toluene.

Procedure:

  • Oxidation: Dissolve the isolated Pt-macrocycle (0.1 mmol) in dry THF (10 mL). Cool to -78°C.

  • Addition: Add

    
     (0.5 mmol) dropwise. The color will shift drastically (often to deep red/brown), indicating the formation of Pt(IV) species.
    
  • Elimination: Stir at -78°C for 1 hour, then slowly warm to Room Temperature.

  • Ligand Trapping: Add

    
     (excess, ~10 equiv per Pt) to the mixture. This step is crucial; phosphines bind to the reduced platinum species, preventing re-insertion into the CPP ring.
    
  • Isolation: Filter the mixture through a pad of silica gel to remove the insoluble Pt-phosphine salts.

  • Purification: Concentrate the filtrate. Purify via Gel Permeation Chromatography (GPC) or preparative HPLC to isolate [8]CPP.

Mechanistic Causality & Critical Parameters

The "magic" of this protocol lies in the Oxidative-Induced Reductive Elimination .

  • Why Oxidation? Pt(II) square planar complexes are relatively stable. Reductive elimination from Pt(II) is slow and thermodynamically uphill for strained systems. Oxidizing the center to Pt(IV) (octahedral geometry) contracts the metal-ligand bonds and creates an electronic deficit, dramatically lowering the activation energy for C-C bond formation.

  • Why Phosphines? After elimination, the naked Platinum species is highly reactive. Without

    
    , the platinum can oxidatively add back into the strained C-C bonds of the CPP, reversing the reaction.
    
Diagram 2: Mechanism of Reductive Elimination[2]

Mechanism State1 Pt(II) Square Planar (Stable) State2 Pt(IV) Octahedral (Oxidized by Br2) State1->State2 + Br2 (Oxidative Addition) State3 Transition State (Ligand Contraction) State2->State3 Steric/Electronic Strain State4 Elimination Product (CPP + Pt-Br2) State3->State4 C-C Bond Formation

Caption: Oxidation to Pt(IV) provides the thermodynamic driving force to overcome the strain energy barrier.

Data Summary & Troubleshooting

Yield Expectations by Size

The geometry of the precursor dictates the size of the final hoop.

Target CPPPrecursor UnitPt-Complex GeometryTypical Yield (Final Step)
[8]CPP BiphenylSquare (Tetranuclear)60 - 85%
[10]CPP TerphenylSquare (Tetranuclear)40 - 65%
[12]CPP QuaterphenylSquare (Tetranuclear)30 - 50%
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield of Macrocycle Oligomerization dominatesEnsure high dilution (0.02 M or lower) during Protocol A.
Incomplete Elimination Pt(II) stabilitySwitch oxidant from

to

(stronger oxidant). Ensure full equivalents of

.
Insoluble Precipitate Polymer formationPrecursors were not strictly 1:1 stoichiometry. Use high-precision weighing or HPLC-purified precursors.

References

  • Yamago, S., Watanabe, Y., & Iwamoto, T. (2010).[2] Synthesis of [8]Cycloparaphenylene from a Square-Shaped Tetranuclear Platinum Complex.[2] Journal of the American Chemical Society, 132(5), 1657–1659.

  • Iwamoto, T., Watanabe, Y., Sakamoto, Y., Suzuki, T., & Yamago, S. (2011). Selective and Random Syntheses of [n]Cycloparaphenylenes (n = 8–13) and Size Dependence of Their Electronic Properties. Angewandte Chemie International Edition, 50(14), 3244–3247.

  • Kayahara, E., Patel, V. K., & Yamago, S. (2014).[3] Synthesis and Characterization of [5]Cycloparaphenylene. Journal of the American Chemical Society, 136(6), 2284–2287.[3]

Sources

Method

The Convergence of Biology and Electronics: A Guide to Cell-Penetrating Peptides in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals The seamless integration of biological systems with electronic devices represents a frontier in modern science and technology. Organic electronics, with its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The seamless integration of biological systems with electronic devices represents a frontier in modern science and technology. Organic electronics, with its inherent flexibility, biocompatibility, and solution-processability, offers a promising platform for the development of next-generation bio-integrated devices. A significant challenge in this field lies in creating stable and functional interfaces between living cells and electronic materials. Cell-penetrating peptides (CPPs), short amino acid sequences with the remarkable ability to traverse cellular membranes, are emerging as a powerful tool to bridge this gap. This technical guide provides an in-depth exploration of the applications of CPPs in organic electronics, offering detailed protocols and insights for researchers at the intersection of materials science, biology, and engineering.

Introduction to Cell-Penetrating Peptides and Their Relevance in Organic Electronics

Cell-penetrating peptides are a class of peptides, typically 5 to 30 amino acids in length, that can translocate across the plasma membrane of eukaryotic cells.[1] This translocation can occur through various mechanisms, including direct penetration of the membrane and endocytosis.[1][2] A key characteristic of many CPPs is their high content of cationic amino acids, such as arginine and lysine, which facilitates interaction with the negatively charged cell membrane.[2] CPPs can be covalently or non-covalently attached to a wide variety of cargo molecules, including small molecules, nucleic acids, proteins, and nanoparticles, to facilitate their intracellular delivery.[1][3]

In the context of organic electronics, CPPs offer a unique molecular toolkit to:

  • Enhance Bio-interfacing: Create more intimate and stable connections between organic electronic materials and living cells or tissues.

  • Enable Targeted Delivery: Deliver organic semiconductor nanoparticles or other functional components to specific cellular compartments.

  • Modulate Material Properties: Influence the self-assembly and morphology of organic semiconductor films, potentially impacting their electronic properties.

  • Develop Novel Biosensors: Functionalize the surface of organic electronic devices for highly sensitive and specific detection of biological analytes.

It is important to note that in some organic electronics literature, "CPP" can also refer to "Conjugated Polar Polymers." This guide focuses exclusively on Cell-Penetrating Peptides .

Applications of CPPs in Organic Electronics: From Bio-interfaces to Biosensors

The primary application of CPPs in organic electronics to date has been in the development of sophisticated bio-interfaces and biosensors. Their ability to interact with and penetrate cell membranes makes them ideal candidates for functionalizing the surfaces of organic electronic devices that are designed to interact with biological systems.

CPP-Functionalized Organic Thin-Film Transistors (OTFTs) for Enhanced Biosensing

Organic thin-film transistors (OTFTs) are three-terminal devices that can act as highly sensitive transducers for biological events. By functionalizing the gate electrode or the semiconductor channel of an OTFT with CPPs, it is possible to create biosensors with enhanced specificity and sensitivity. The CPPs can act as recognition elements themselves or as anchors for other biomolecules.

Causality Behind Experimental Choices: The choice of CPP and its conjugation strategy is critical. For instance, a CPP with a high affinity for a specific cell surface receptor can be used to create a sensor that selectively detects a particular cell type. The method of attachment (covalent vs. non-covalent) will influence the stability and orientation of the CPP on the device surface, which in turn affects the sensor's performance.

Protocol 1: Fabrication and Functionalization of a CPP-Modified Organic Thin-Film Transistor (OTFT) for Cellular Sensing

This protocol outlines the steps for fabricating a bottom-gate, top-contact OTFT and functionalizing its surface with a cell-penetrating peptide for cell adhesion studies.

Materials:

  • Heavily doped silicon wafer with a 200 nm thermal oxide layer (serves as gate and gate dielectric)

  • Poly(3-hexylthiophene-2,5-diyl) (P3HT)

  • Gold (Au) for source and drain electrodes

  • (3-Aminopropyl)triethoxysilane (APTES)

  • N-hydroxysuccinimide (NHS) ester of the desired CPP (e.g., TAT peptide)

  • Anhydrous toluene and dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS)

Step-by-Step Methodology:

  • Substrate Cleaning:

    • Sonnicate the Si/SiO₂ wafer in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • Treat the substrate with UV-ozone for 15 minutes to remove organic residues and create a hydrophilic surface.

  • Deposition of Organic Semiconductor:

    • Prepare a 0.5 wt% solution of P3HT in chloroform.

    • Spin-coat the P3HT solution onto the cleaned Si/SiO₂ substrate at 2000 rpm for 60 seconds.

    • Anneal the P3HT film at 120°C for 30 minutes on a hotplate in a nitrogen-filled glovebox.

  • Deposition of Source and Drain Electrodes:

    • Using a shadow mask, thermally evaporate 50 nm of gold to define the source and drain electrodes. The channel length and width can be defined by the mask (e.g., L = 50 µm, W = 1000 µm).

  • Surface Functionalization with CPP:

    • Immerse the fabricated OTFT in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature to create an amine-terminated surface.

    • Rinse the device with toluene and dry with nitrogen.

    • Prepare a 1 mg/mL solution of the NHS-ester of the CPP in anhydrous DMF.

    • Spot-cast or immerse the device in the CPP solution and leave it to react overnight in a humid chamber.

    • Rinse the device thoroughly with DMF and then PBS to remove any non-covalently bound peptides.

  • Cell Seeding and Analysis:

    • Sterilize the CPP-functionalized OTFT with 70% ethanol and expose it to UV light in a biological safety cabinet.

    • Seed the desired cell line onto the device surface in a serum-free medium.

    • After a defined incubation period, wash away non-adherent cells with PBS.

    • Characterize the electrical properties of the OTFT before and after cell adhesion to measure changes in device performance (e.g., threshold voltage, on-current).

    • Fluorescence microscopy can be used to visualize the patterned adhesion of cells on the CPP-modified surface.

Diagram of the Experimental Workflow:

OTFT_Fabrication_and_Functionalization cluster_fabrication OTFT Fabrication cluster_functionalization Surface Functionalization cluster_analysis Cellular Analysis A Si/SiO₂ Substrate Cleaning B P3HT Spin-Coating A->B Deposit Semiconductor C Au Electrode Deposition B->C Define Electrodes D APTES Silanization C->D Amine Functionalization E CPP-NHS Ester Conjugation D->E Peptide Immobilization F Cell Seeding E->F Introduce Biological System G Electrical Characterization F->G H Microscopy F->H

Caption: Workflow for fabricating and functionalizing an OTFT with CPPs for cell-based sensing.

CPP-Mediated Self-Assembly of Organic Semiconductors

The performance of organic electronic devices is highly dependent on the morphology and molecular packing of the organic semiconductor thin film. CPPs, with their defined secondary structures and charged residues, can be used as templates or structure-directing agents to influence the self-assembly of organic semiconductors. For example, the electrostatic interactions between a cationic CPP and an anionic conductive polymer could lead to the formation of highly ordered structures, potentially improving charge transport.

Causality Behind Experimental Choices: The choice of CPP sequence and its ratio to the organic semiconductor are critical parameters. The balance between the peptide's self-assembly tendencies and its interaction with the semiconductor will determine the final morphology of the blend film. Characterization techniques such as atomic force microscopy (AFM) and X-ray diffraction (XRD) are essential to validate the formation of the desired nanostructures.

Characterization of CPP-Modified Organic Electronic Materials

A thorough characterization of CPP-modified organic electronic materials is crucial to understand the impact of the peptide on the material's structure and function.

Characterization Technique Purpose Expected Outcome
Atomic Force Microscopy (AFM) To visualize the surface morphology of the CPP-modified organic semiconductor film.Information on film roughness, domain size, and the presence of self-assembled peptide structures.
X-ray Photoelectron Spectroscopy (XPS) To confirm the successful conjugation of the CPP to the surface.Detection of elemental signatures of the peptide (e.g., nitrogen) on the material surface.
Circular Dichroism (CD) Spectroscopy To determine the secondary structure of the CPP in solution and when conjugated to the material.Information on whether the peptide retains its native conformation after conjugation.
Contact Angle Measurement To assess the hydrophilicity/hydrophobicity of the surface after CPP modification.Indication of successful surface functionalization and its effect on surface energy.
Electrical Characterization (e.g., for OTFTs) To measure the charge carrier mobility, threshold voltage, and on/off ratio.Quantitative data on the impact of the CPP on the electronic performance of the device.
Fluorescence Microscopy To visualize the interaction of CPP-modified materials with cells.Confirmation of cell adhesion, internalization, or specific targeting.

Future Perspectives and Challenges

The application of CPPs in organic electronics is still in its nascent stages, with significant potential for future advancements. Key areas for future research include:

  • Improving Charge Transport: While not yet extensively demonstrated, the use of CPPs to template the growth of highly ordered organic semiconductor films could lead to significant improvements in charge carrier mobility.

  • Developing "Smart" Bio-interfaces: Designing CPPs that change their conformation or charge state in response to specific biological stimuli could lead to the development of dynamic and responsive bio-electronic devices.

  • In Vivo Applications: The biocompatibility of CPPs makes them attractive for in vivo applications, such as implantable biosensors and electronics for tissue engineering.

However, several challenges need to be addressed:

  • Stability: The long-term stability of CPP-modified devices in biological environments needs to be thoroughly investigated.

  • Specificity: While CPPs can enhance cellular uptake, achieving high specificity for particular cell types remains a challenge.

  • Understanding Mechanisms: The precise mechanisms by which CPPs interact with and potentially influence the electronic properties of organic semiconductors are not yet fully understood.

Diagram of CPP-Mediated Bio-interface:

CPP_Biointerface cluster_device Organic Electronic Device cluster_interface Bio-interface cluster_cell Living Cell Organic Semiconductor Organic Semiconductor CPP Cell-Penetrating Peptide Organic Semiconductor->CPP Conjugation Electrode Electrode Cell Membrane Cell Membrane CPP->Cell Membrane Interaction & Penetration Cytoplasm Cytoplasm Cell Membrane->Cytoplasm

Caption: Schematic of a CPP-mediated interface between an organic electronic device and a living cell.

By providing a robust bridge between the worlds of biology and electronics, cell-penetrating peptides hold the key to unlocking the full potential of organic electronics in a wide range of biomedical applications.

References

  • Galdiero, S., Falanga, A., Cantisani, M., & Galdiero, M. (2012). In vivo applications of cell-penetrating peptides. Current pharmaceutical design, 18(19), 2906-2915.
  • Guidotti, G., Brambilla, L., & Rossi, D. (2017). Cell-penetrating peptides: from basic research to clinics. Trends in pharmacological sciences, 38(4), 406-424.
  • He, Z., Zhang, S., & Li, Y. (2018). Self-assembled peptide nanomaterials for biomedical applications: a review.
  • Mishra, A., Lai, G. H., Schmidt, N. W., Sun, V. Z., Rodriguez, A. R., Tong, R., ... & Wong, G. C. (2011). The importance of dose in the cellular uptake and traffic of engineered gold-nanoparticle–peptide conjugates.

Sources

Application

Purifying Cycloparaphenylenes: A Guide for Researchers

Cycloparaphenylenes (CPPs), also known as "carbon nanohoops," are a fascinating class of molecules that represent the smallest segments of armchair carbon nanotubes.[1] Their unique electronic and optical properties, whi...

Author: BenchChem Technical Support Team. Date: February 2026

Cycloparaphenylenes (CPPs), also known as "carbon nanohoops," are a fascinating class of molecules that represent the smallest segments of armchair carbon nanotubes.[1] Their unique electronic and optical properties, which are highly dependent on their size, make them promising materials for applications in molecular electronics, sensing, and materials science.[2] However, the synthesis of CPPs often results in a mixture of different-sized hoops (homologs) and, in some cases, structural isomers. The presence of these impurities can significantly impact the material's properties and performance. Therefore, efficient purification is a critical step in CPP research to obtain monodisperse samples with well-defined structures.

This comprehensive guide provides detailed application notes and protocols for the purification of cycloparaphenylenes. It is intended for researchers, scientists, and drug development professionals who are working with these novel materials. The protocols described herein are based on established laboratory practices and insights from the scientific literature, providing a solid foundation for achieving high-purity CPPs.

The Importance of Purity in Cycloparaphenylene Research

The electronic and photophysical properties of CPPs are intricately linked to their diameter.[2] For instance, the HOMO-LUMO gap, which dictates the electronic and optical characteristics, is highly sensitive to the number of phenylene units in the ring. Impurities, such as CPPs of different sizes or residual starting materials and byproducts from the synthesis, can lead to ambiguous experimental results and hinder the development of CPP-based technologies. Therefore, robust purification methods are essential to isolate specific CPP homologs and ensure the reliability and reproducibility of research findings.

Key Purification Strategies for Cycloparaphenylenes

The purification of CPPs primarily relies on chromatographic techniques that separate molecules based on their physical and chemical properties. The choice of method depends on the specific separation challenge, such as separating homologs of different sizes or isolating specific isomers. The most common and effective techniques are:

  • Column Chromatography: A versatile technique for separating compounds based on their polarity.

  • Gel Permeation Chromatography (GPC): Ideal for separating molecules based on their size (hydrodynamic volume).

  • Recrystallization: A powerful method for purifying solid compounds based on differences in solubility.

The following sections provide detailed protocols and the scientific rationale behind each of these techniques as applied to the purification of cycloparaphenylenes.

Section 1: Purification by Column Chromatography

Column chromatography is a fundamental purification technique in organic synthesis and is widely used for the separation of CPPs and their functionalized derivatives.[3][4] The principle of this technique lies in the differential partitioning of the components of a mixture between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or a mixture of solvents).[5] Nonpolar compounds, like the parent cycloparaphenylenes, have a weaker interaction with the polar stationary phase and therefore elute faster with a nonpolar mobile phase.

Causality Behind Experimental Choices in CPP Column Chromatography
  • Stationary Phase: Silica gel is the most common stationary phase for CPP purification due to its high resolving power for nonpolar to moderately polar compounds. The slightly acidic nature of silica gel is generally not a concern for the robust hydrocarbon framework of most CPPs.

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. For the nonpolar parent CPPs, a nonpolar solvent system, such as a mixture of hexane and a slightly more polar solvent like dichloromethane (DCM) or toluene, is typically used. The polarity of the eluent is gradually increased (gradient elution) to first elute the desired, less polar CPP, followed by more polar impurities.

  • Sample Loading: Proper sample loading is crucial to obtain sharp, well-resolved bands. "Dry loading," where the crude CPP mixture is adsorbed onto a small amount of silica gel before being loaded onto the column, is often preferred as it can lead to better separation than "wet loading" (dissolving the sample in a small amount of solvent).[6]

Protocol for Column Chromatography of a[7]CPP Mixture

This protocol describes the purification of a crude[7]CPP mixture that may contain other CPP homologs and more polar impurities.

Materials:

  • Crude[7]CPP mixture

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade)

  • Dichloromethane (DCM, ACS grade)

  • Glass column with a stopcock

  • Sand (washed)

  • Cotton or glass wool

  • Beakers, flasks, and test tubes for fraction collection

  • Thin-layer chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Column Preparation:

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude[7]CPP mixture in a minimal amount of DCM.

    • Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.

  • Column Loading and Elution:

    • Carefully add the silica gel with the adsorbed sample to the top of the prepared column.

    • Gently add the initial eluent (e.g., 100% n-hexane) to the column without disturbing the top layer.

    • Begin eluting the column with n-hexane, collecting fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate and develop it in an appropriate solvent system (e.g., 9:1 hexane:DCM). Visualize the spots under a UV lamp.

    • Gradually increase the polarity of the eluent by adding small amounts of DCM to the hexane (e.g., 1%, 2%, 5% DCM in hexane) to elute the different components. The less polar[7]CPP will elute before more polar impurities.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure[7]CPP as determined by TLC.

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified[7]CPP.

    • Determine the yield and characterize the purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

Quantitative Data for Column Chromatography Purification:

Cycloparaphenylene DerivativeStationary PhaseEluent SystemReported YieldReference
8MeO-[8]CPPSilica GelNot specified66%[3]
8MeO-[9]CPPSilica GelNot specified35%[3]
[7]CPPSilica GelNot specified78%[4]

Workflow for Column Chromatography Purification of CPPs

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Sample (Dry Loading) prep_sample->load_sample elute Elute with Gradient Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Monitor by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate characterize Characterize Product evaporate->characterize

Caption: Workflow for CPP purification by column chromatography.

Section 2: Purification by Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for separating molecules based on their size in solution.[2][10] This method is particularly well-suited for separating CPP homologs, which have the same chemical composition but differ in their ring size. The stationary phase in GPC consists of porous beads. Larger molecules that cannot enter the pores travel through the column faster, while smaller molecules that can penetrate the pores have a longer path and elute later.[11]

Causality Behind Experimental Choices in CPP GPC
  • Stationary Phase: The choice of GPC column is based on the molecular weight range of the CPPs to be separated. Columns with a small pore size are suitable for resolving smaller CPPs. Polystyrene-divinylbenzene (PS-DVB) is a common stationary phase for GPC of organic-soluble polymers and is effective for CPP separation.

  • Mobile Phase: The mobile phase in GPC should be a good solvent for the CPPs and should not interact with the stationary phase. Common solvents for CPP GPC include tetrahydrofuran (THF) and chloroform.

  • Calibration: For accurate molecular weight determination, the GPC system should be calibrated with standards of known molecular weight, such as polystyrene standards.[10]

Protocol for GPC Separation of a Mixture of[7]CPP,[8]CPP, and[12]CPP

This protocol outlines the separation of a mixture of CPP homologs.

Materials:

  • Crude CPP mixture ([7]CPP,[8]CPP,[12]CPP)

  • GPC system with a refractive index (RI) or UV detector

  • GPC column suitable for the molecular weight range of the CPPs (e.g., a series of PS-DVB columns with different pore sizes)

  • Tetrahydrofuran (THF), HPLC grade

  • Polystyrene standards for calibration

  • Syringe filters (0.22 µm)

Procedure:

  • System Preparation and Calibration:

    • Equilibrate the GPC system with THF as the mobile phase at a constant flow rate.

    • Calibrate the system by injecting a series of polystyrene standards of known molecular weights to create a calibration curve of elution volume versus log(molecular weight).

  • Sample Preparation:

    • Dissolve a small amount of the crude CPP mixture in THF.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • GPC Analysis and Fraction Collection:

    • Inject the filtered sample into the GPC system.

    • Monitor the elution profile using the detector. The CPPs will elute in order of decreasing size:[12]CPP first, followed by[8]CPP, and then[7]CPP.

    • Collect the fractions corresponding to each CPP homolog as they elute from the column.

  • Product Isolation and Characterization:

    • Evaporate the THF from the collected fractions to obtain the purified CPP homologs.

    • Characterize the purity of each fraction using mass spectrometry and NMR spectroscopy.

Workflow for GPC Separation of CPP Homologs

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation calibrate Calibrate GPC System inject_sample Inject Sample calibrate->inject_sample prep_sample Prepare Filtered CPP Solution prep_sample->inject_sample elute Elute with Mobile Phase inject_sample->elute collect_fractions Collect Fractions by Size elute->collect_fractions analyze_profile Analyze Elution Profile collect_fractions->analyze_profile evaporate Evaporate Solvent analyze_profile->evaporate characterize Characterize Purified Homologs evaporate->characterize

Caption: Workflow for the separation of CPP homologs using GPC.

Section 3: Purification by Recrystallization

Recrystallization is a classic and highly effective technique for purifying solid compounds.[13] The principle is based on the differential solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. A suitable solvent will dissolve the compound well at a high temperature but poorly at a low temperature. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Causality Behind Experimental Choices in CPP Recrystallization
  • Solvent Selection: The ideal recrystallization solvent for CPPs should be one in which the CPP is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Due to the nonpolar nature of CPPs, solvents like toluene, xylene, or a mixture of solvents such as chloroform/methanol or DCM/hexane are often good candidates. The selection process is often empirical and may require screening of several solvents.[13]

  • Cooling Rate: Slow cooling is crucial for the formation of large, high-purity crystals. Rapid cooling can trap impurities within the crystal lattice.[7][14]

Protocol for Recrystallization of[8]CPP

This protocol provides a general procedure for the recrystallization of[8]CPP.

Materials:

  • Crude[8]CPP

  • Recrystallization solvent (e.g., toluene)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution:

    • Place the crude[8]CPP in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., toluene).

    • Gently heat the mixture while stirring until the[8]CPP is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling and evaporation rate.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Workflow for Recrystallization of CPPs

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Crude CPP in Hot Solvent hot_filter Hot Filtration (optional) dissolve->hot_filter cool_slowly Slow Cooling to Room Temperature hot_filter->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice filter Collect Crystals by Filtration cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry

Caption: Workflow for the purification of CPPs by recrystallization.

Section 4: Separation of Cycloparaphenylene Isomers

The separation of isomers, which have the same molecular formula but different arrangements of atoms, can be a significant challenge. For substituted CPPs, positional isomers can arise. While standard chromatographic techniques may not always be effective, High-Performance Liquid Chromatography (HPLC), particularly with specialized columns, can offer a solution. Chiral HPLC has been successfully used to separate positional isomers of chlorophenylpiperazine (CPP), a different class of compounds that shares the same acronym.[15] This suggests that similar approaches could be adapted for cycloparaphenylene isomers.

Strategies for Isomer Separation:

  • High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution than standard column chromatography. The use of different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions should be systematically explored to optimize the separation of CPP isomers.

  • Chiral Chromatography: For chiral CPPs or in cases where derivatization can introduce a chiral center, chiral HPLC can be a powerful tool for separating enantiomers and diastereomers.

Due to the specific nature of isomer separation, a universal protocol is difficult to provide. Method development will be required, involving the screening of various columns and mobile phases to achieve the desired separation.

Conclusion

The purification of cycloparaphenylenes is a critical step in ensuring the quality and reliability of research in this exciting field. This guide has provided detailed protocols and the underlying scientific principles for the most common and effective purification techniques: column chromatography, gel permeation chromatography, and recrystallization. By understanding the causality behind the experimental choices and following these self-validating protocols, researchers can confidently obtain high-purity CPPs for their studies. The successful purification of these fascinating nanohoops will undoubtedly pave the way for new discoveries and applications in the ever-evolving landscape of nanoscience and materials chemistry.

References

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Powers, T. M., et al. (2020). Permanently porous cycloparaphenylene nanohoops via supramolecular engineering. Nature Communications, 11(1), 5793. Retrieved from [Link]

  • Jasti, R., et al. (2008). Synthesis, Characterization, and Theory of[7]-,[8]-, and[12]Cycloparaphenylene: Carbon Nanohoop Structures. Journal of the American Chemical Society, 130(52), 17646–17647. Retrieved from [Link]

  • Jasti, R., & Bertozzi, C. R. (2010). The Dynamic, Size-Dependent Properties of[10]-[8]Cycloparaphenylenes. Chemical Science, 1(3), 263-271. Retrieved from [Link]

  • Waters Corporation. (n.d.). Gel Permeation Chromatography (GPC). Retrieved from [Link]

  • Omachi, H., et al. (2011). An Efficient Synthesis of [n]Cycloparaphenylenes (n = 9, 12, 15) via the Self-Assembly into Macrocyclic Gold(I)-Oligophenylene Complexes. Angewandte Chemie International Edition, 50(45), 10750-10753. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Chemistry 30BL Handouts. Retrieved from [Link]

  • Wellesley College. (n.d.). Recrystallization. Retrieved from [Link]

  • Itami, K., et al. (2009). Selective Synthesis of[8]Cycloparaphenylene. Angewandte Chemie International Edition, 48(33), 6112-6116. Retrieved from [Link]

  • Segawa, Y., et al. (2011). Synthesis and Crystal Structure of[9]Cycloparaphenylene. Organic Letters, 13(12), 3246–3249. Retrieved from [Link]

  • Kayahara, E., et al. (2014). Synthesis and Characterization of[10]Cycloparaphenylene. Journal of the American Chemical Society, 136(6), 2234–2237. Retrieved from [Link]

  • Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Microbe Notes. (2022, January 29). Gel Permeation Chromatography- Definition, Principle, Parts, Steps, Uses. Retrieved from [Link]

  • RQM+. (2018, December 19). The Working Principles of Gel Permeation Chromatography. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization | Chemistry. Retrieved from [Link]

  • Itami, K., et al. (2010). A Modular and Size-Selective Synthesis of [n]Cycloparaphenylenes: A Step toward the Selective Synthesis of Carbon Nanotubes. Journal of the American Chemical Society, 132(24), 8562–8563. Retrieved from [Link]

  • Segawa, Y., et al. (2020). Synthesis and Structure of[7]Cycloparaphenylene Catenane: An All-Benzene Catenane Consisting of Small Rings. Organic Letters, 22(3), 1044–1048. Retrieved from [Link]

  • Jasti, R., et al. (2008). Supporting Information for Synthesis, Characterization, and Theory of[7]-,[8]-, and[12]Cycloparaphenylene: Carbon Nanohoop Structures. Journal of the American Chemical Society. Retrieved from [Link]

  • Scott, L. T. (2015). Cycloparaphenylenes and related nanohoops. Chemical Society Reviews, 44(18), 6436-6465. Retrieved from [Link]

  • Powers, T. M., et al. (2020). Supporting Information for Permanently porous cycloparaphenylene nanohoops via supramolecular engineering. Nature Communications. Retrieved from [Link]

  • Kayahara, E., et al. (2014). Supporting Information for Synthesis and Characterization of[10]Cycloparaphenylene. Journal of the American Chemical Society. Retrieved from [Link]

  • Omachi, H., et al. (2011). Supporting Information for An Efficient Synthesis of [n]Cycloparaphenylenes (n = 9, 12, 15) via the Self-Assembly into Macrocyclic Gold(I)-Oligophenylene Complexes. Angewandte Chemie International Edition. Retrieved from [Link]

  • University of Colorado Boulder. (2015, August 31). Column Chromatography Procedures. Retrieved from [Link]

  • Segawa, Y., et al. (2020). Supporting Information for Synthesis and Structure of[7]Cycloparaphenylene Catenane: An All-Benzene Catenane Consisting of Small Rings. Organic Letters. Retrieved from [Link]

  • Itami, K., et al. (2010). Supporting Information for A Modular and Size-Selective Synthesis of [n]Cycloparaphenylenes: A Step toward the Selective Synthesis of Carbon Nanotubes. Journal of the American Chemical Society. Retrieved from [Link]

  • Segawa, Y., et al. (2011). Supporting Information for Synthesis and Crystal Structure of[9]Cycloparaphenylene. Organic Letters. Retrieved from [Link]

  • Itami, K., et al. (2009). Supporting Information for Selective Synthesis of[8]Cycloparaphenylene. Angewandte Chemie International Edition. Retrieved from [Link]

  • Waters Corporation. (n.d.). GPC Basic Chemistry. Retrieved from [Link]

  • YouTube. (2024, December 5). Understanding Gel Permeation Chromatography: A Quick Guide. Alfa Chemistry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Introduction to GPC Separations. Retrieved from [Link]

  • LCGC International. (2023, August 8). Can I Separate These Two Polymers by Gel Permeation Chromatography/Size-Exclusion Chromatography? Retrieved from [Link]

  • YouTube. (2024, December 5). Understanding Gel Permeation Chromatography: A Quick Guide. Alfa Chemistry. Retrieved from [Link]

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Method

Experimental Setup for CPP Fluorescence Quenching Studies

Abstract Application Note: This guide details the experimental protocols for utilizing fluorescence quenching to characterize Cell-Penetrating Peptides (CPPs). It addresses two critical challenges in CPP research: (1) di...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Application Note: This guide details the experimental protocols for utilizing fluorescence quenching to characterize Cell-Penetrating Peptides (CPPs). It addresses two critical challenges in CPP research: (1) distinguishing true intracellular uptake from non-specific cell surface adsorption using non-permeable quenchers (e.g., Trypan Blue), and (2) mapping peptide-membrane interactions via intrinsic Tryptophan (Trp) quenching. These methods provide rigorous, quantitative data essential for validating drug delivery vectors.

Introduction: The "Stickiness" Problem in CPP Research

Cell-Penetrating Peptides (CPPs) are defined by their ability to translocate across plasma membranes. However, their cationic nature leads to high affinity for negatively charged proteoglycans on the cell surface. A major artifact in drug development is the misinterpretation of surface-bound peptide as internalized cargo.

Fluorescence quenching offers a biophysical solution to this ambiguity. By selectively silencing the fluorescence of specific populations (e.g., extracellular peptides), researchers can kinetically resolve uptake or structurally map membrane insertion depths.

Core Mechanisms
  • Collisional (Dynamic) Quenching: The quencher must diffuse and collide with the fluorophore during its excited state lifetime. (e.g., Acrylamide quenching of Trp).[1][2]

  • Static Quenching: Formation of a non-fluorescent complex between the fluorophore and quencher.

  • Resonance Energy Transfer (RET): Used in Trypan Blue assays where the dye acts as an acceptor, quenching the donor (e.g., FITC) signal upon close contact.

Protocol A: Discriminating Cellular Uptake (Trypan Blue Quenching)

Objective: To quantify internalized FITC/FAM-labeled CPPs by quenching extracellular fluorescence using Trypan Blue (TB) in Flow Cytometry.

Principle

Trypan Blue is a membrane-impermeable azo dye. It absorbs light in the 450–600 nm range and emits in the red (>600 nm). When added to cells, it quenches the green fluorescence (approx. 520 nm) of surface-bound FITC-CPPs via Förster Resonance Energy Transfer (FRET) or direct absorption, leaving the intracellular signal intact.

Reagents & Equipment
  • CPP-Fluorophore: FITC or FAM-labeled peptide (Avoid red fluorophores like TAMRA, as TB fluoresces in the red channel).

  • Quencher: Trypan Blue solution (0.4% w/v in PBS, sterile filtered).

  • Buffer: PBS (Ca2+/Mg2+ free) or HBSS.

  • Instrument: Flow Cytometer equipped with 488 nm laser. Detectors: FL1 (Green) for CPP, FL3/FL4 (Red) for TB integrity check.

Experimental Workflow
  • Cell Seeding: Seed adherent cells (e.g., HeLa, CHO) in 24-well plates (50,000 cells/well) 24h prior.

  • Peptide Incubation: Replace media with serum-free media containing the FITC-CPP (typically 1–10 µM). Incubate at 37°C for the desired time (e.g., 30 min).

  • Harvesting:

    • Wash cells 2x with cold PBS.

    • Detach using mild Trypsin-EDTA (Trypsin also digests surface-bound peptides, acting as a secondary control).

    • Resuspend cells in 400 µL cold PBS.

  • Pre-Quench Acquisition: Run 50 µL of the sample to establish "Total Fluorescence" (Surface + Internal).

  • Quenching Step (Critical):

    • Add Trypan Blue to the remaining cell suspension.

    • Final Concentration: 0.04% to 0.1% (e.g., add 50 µL of 0.4% TB to 350 µL sample).

    • Incubation: 1–2 minutes on ice. DO NOT WASH. [3]

  • Post-Quench Acquisition: Immediately run the sample.

    • Note: TB is toxic; analyze within 15–30 minutes.

Data Analysis

Calculate the Internalization Efficiency (


) :


Protocol B: Membrane Interaction Studies (Tryptophan Quenching)

Objective: To determine the membrane insertion depth and affinity of CPPs using intrinsic Tryptophan (Trp) fluorescence and lipid vesicles.

Principle

Tryptophan fluorescence is highly sensitive to the local environment.[4][5]

  • Polar (Aqueous): Emission

    
     nm.
    
  • Non-polar (Lipid Bilayer): Emission shifts to

    
     nm (Blue Shift) and intensity often increases (Quantum Yield increase).
    
  • Quenching: Acrylamide (aqueous quencher) or Brominated Lipids (depth-dependent quenchers) are used to probe solvent accessibility.

Reagents
  • Peptide: Trp-containing CPP (must have at least one Trp).

  • Lipids: POPC, POPG, or Cholesterol for Large Unilamellar Vesicles (LUVs).

  • Quenchers: Acrylamide (4 M stock) or 5-DOXYL-stearic acid / Brominated PC.

  • Instrument: Spectrofluorometer (Quartz cuvette, 1 cm path length).[1]

Workflow: Lipid Titration & Blue Shift
  • LUV Preparation: Prepare 100 nm LUVs via extrusion (100 nm polycarbonate filter).

  • Baseline Scan:

    • Peptide concentration: 2–5 µM in buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

    • Excitation: 280 nm (or 295 nm to selectively excite Trp and avoid Tyr).

    • Emission Scan: 300–450 nm.

  • Titration:

    • Titrate LUVs into the peptide solution (Lipid:Peptide ratios from 0 to 100).

    • Correct for dilution volume.

    • Record spectra after 2 min equilibration per addition.

  • Acrylamide Quenching (Solvent Accessibility):

    • To a fixed Peptide:Lipid complex, titrate Acrylamide (0–0.2 M).

    • Measure intensity decrease at

      
      .
      
Data Analysis (Stern-Volmer)

Analyze quenching data using the Stern-Volmer equation to determine the Quenching Constant (


):


  • 
    :  Fluorescence intensity without quencher.
    
  • 
    :  Intensity with quencher concentration 
    
    
    
    .
  • Interpretation: A lower

    
     in the presence of lipids compared to buffer indicates the Trp is buried in the bilayer and protected from the aqueous quencher.
    

Visualizations

Workflow: Flow Cytometry with Trypan Blue Quenching

G Start Start: CPP-FITC Incubation Wash Wash Cells (PBS x2) Remove unbound peptide Start->Wash Detach Detach Cells (Trypsin/EDTA) Wash->Detach Split Split Sample Detach->Split MeasureTotal Aliquot A: Measure Total Fluorescence (Surface + Internal) Split->MeasureTotal AddTB Aliquot B: Add Trypan Blue (0.04% Final Conc.) Split->AddTB Calc Calculate Internalization Efficiency Ratio: Internal / Total MeasureTotal->Calc Incubate Incubate 1-2 min (Ice) DO NOT WASH AddTB->Incubate MeasureInternal Measure Internal Fluorescence (Quenched Surface Signal) Incubate->MeasureInternal MeasureInternal->Calc

Figure 1: Decision logic and workflow for differentiating surface-bound vs. internalized CPPs using Trypan Blue quenching.

Mechanism: Tryptophan Quenching in Lipid Bilayers

Membrane cluster_aqueous Aqueous Phase cluster_lipid Lipid Bilayer (Hydrophobic) Trp_Free Free Peptide (Trp) Exposed to Solvent Acrylamide Acrylamide (Q) Collisional Quenching Trp_Free->Acrylamide High Ksv (Strong Quenching) Trp_Bound Bound Peptide (Trp) Buried in Membrane Trp_Free->Trp_Bound Membrane Partitioning (Blue Shift) Acrylamide->Trp_Bound Low Ksv (Protected) Lipid Lipid Environment Restricts Q Access

Figure 2: Mechanistic view of Trp accessibility. Membrane insertion protects Trp from aqueous quenchers (Acrylamide), reducing


.

Summary of Key Parameters

ParameterTrypan Blue Assay (Uptake)Tryptophan Quenching (Binding)
Target Fluorophore FITC, FAM, GFP (Green)Tryptophan (Intrinsic UV)
Quencher Trypan Blue (0.4%)Acrylamide, KI, or Brominated Lipids
Quenching Type FRET / Absorption (Static)Collisional (Dynamic)
Readout Flow Cytometry (FL1 vs FL3)Spectrofluorometer (Emission Scan)
Key Metric % Internalization

(Stern-Volmer Constant)
Critical Pitfall TB Toxicity (>30 min exposure)Inner Filter Effect (High [Q])

Troubleshooting & Optimization

Inner Filter Effect (IFE)

In spectrofluorometry, high concentrations of quencher (e.g., Acrylamide > 0.1 M) can absorb excitation light before it reaches the fluorophore.

  • Correction Formula:

    
    
    Where 
    
    
    
    and
    
    
    are the absorbances of the solution at excitation and emission wavelengths.
Trypan Blue Toxicity

TB is a vital stain used to identify dead cells. Prolonged incubation permeabilizes live cells, allowing TB to enter and quench intracellular signal, leading to false negatives.

  • Solution: Keep TB contact time under 5 minutes and maintain cells on ice to slow membrane dynamics.

Peptide Aggregation

CPPs are prone to aggregation in high-salt buffers.

  • Validation: Check absorbance at 280 nm vs. 320 nm. High scattering at 320 nm indicates aggregation.

References

  • Nuutila, J., & Lilius, E. M. (2005). Flow cytometric quantitative determination of ingestion by phagocytes needs the distinguishing of internalized particles from cell surface-bound particles. Cytometry Part A, 65(2), 93-102.

  • Eftink, M. R., & Ghiron, C. A. (1981). Fluorescence quenching studies with proteins.[6] Analytical Biochemistry, 114(2), 199-227.[6]

  • Alves, I. D., et al. (2005). Membrane interaction and perturbation mechanisms induced by two cationic cell penetrating peptides with distinct charge distribution. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1713(1), 35-41.

  • Richard, J. P., et al. (2003). Cell-penetrating peptides: A re-evaluation of the mechanism of cellular uptake. Journal of Biological Chemistry, 278(1), 585-590.

Sources

Application

Application Note: Designing and Characterizing Cycloparaphenylene-Based Molecular Bearings

Introduction: The Promise of Molecular Bearings The miniaturization of mechanical devices to the molecular scale is a cornerstone of nanotechnology, with profound implications for fields ranging from targeted drug delive...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Molecular Bearings

The miniaturization of mechanical devices to the molecular scale is a cornerstone of nanotechnology, with profound implications for fields ranging from targeted drug delivery to advanced materials science.[1] At the heart of many of these envisioned nanomachines lies the molecular bearing, a fundamental component that enables controlled rotational motion.[2][3] Among the various scaffolds for constructing such devices, [n]cycloparaphenylenes ([n]CPPs), also known as "carbon nanohoops," have emerged as exceptional candidates for the wheel component.[4]

[n]CPPs are a class of radially π-conjugated macrocycles composed of n para-linked benzene rings, forming a strained, hoop-shaped structure.[5][6] This unique architecture imparts several advantageous properties, including a well-defined cavity, size-dependent optoelectronic characteristics, and a concave π-surface ideal for host-guest interactions.[4][7] When a suitable linear molecule, or "axle," is threaded through the CPP "wheel" and capped with bulky stopper groups to prevent dethreading, a rotaxane is formed.[8][9] This mechanically interlocked molecule can function as a molecular bearing, with the wheel component capable of rotating around the axle. The study of the dynamics of this rotation provides critical insights into the forces governing molecular motion at the nanoscale.

This application note provides a comprehensive guide to the design, synthesis, and characterization of a cycloparaphenylene-based molecular bearing, using the well-studied[10]CPP nanohoop and a fullerene-based axle as a representative example. We will detail the synthetic protocols, characterization techniques, and data analysis required to validate the structure and quantify the rotational dynamics of these fascinating molecular machines.

Design Principles: Selecting the Wheel and Axle

The rational design of a molecular bearing requires careful consideration of the wheel and axle components to ensure efficient assembly and desired rotational properties.

The Cycloparaphenylene Wheel:

The size of the [n]CPP is a critical design parameter. The diameter of the nanohoop's cavity must be large enough to accommodate the axle, but not so large that the stabilizing host-guest interactions are weakened.[10]CPP is an excellent choice for many applications as it can be synthesized on a gram scale and its cavity is well-suited for encapsulating guests like C60 fullerene.[5][11][12] The electronic properties of the CPP can also be tuned by introducing functional groups onto the phenylene units, which can influence the host-guest interactions and the photophysical properties of the final assembly.[13][14]

The Fullerene Axle:

Fullerenes, particularly C60, are ideal candidates for the axle component in CPP-based molecular bearings due to their complementary convex π-surface, which engages in strong concave-convex π-π interactions with the interior of the CPP.[5][12][15] To create a stable rotaxane, the fullerene must be functionalized with bulky stopper groups that are too large to pass through the CPP cavity.

Experimental Protocols

Protocol 1: Synthesis of[10]Cycloparaphenylene ([10]CPP)

This protocol is adapted from the gram-scale synthesis developed by Yamago and coworkers, which utilizes a platinum-mediated dimerization and a subsequent reductive aromatization.[11]

Workflow for[10]CPP Synthesis:

cluster_0 Step 1: Synthesis of Five-Ring Unit cluster_1 Step 2: Dimerization cluster_2 Step 3: Reductive Aromatization A 1,4-Benzoquinone C Cyclohexa-1,4-diene-3,6-diol derivative A->C cis-selective bis-addition B 4-Bromo-4'-lithiobiphenyl B->C D Platinum-mediated dimerization C->D E H2SnCl4-mediated aromatization D->E F [10]CPP E->F

Caption: Synthetic workflow for[10]cycloparaphenylene.

Materials:

  • 1,4-Benzoquinone

  • 4,4′-Dibromobiphenyl

  • n-Butyllithium (n-BuLi)

  • Platinum(II) chloride (PtCl2)

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Hydrochloric acid (HCl)

  • Anhydrous solvents (THF, Toluene)

  • Standard glassware for air-sensitive reactions (Schlenk line, etc.)

Procedure:

  • Synthesis of the Five-Ring Precursor:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4,4′-dibromobiphenyl in anhydrous THF.

    • Cool the solution to -78 °C and add n-BuLi dropwise to generate 4-bromo-4'-lithiobiphenyl.

    • In a separate flask, dissolve 1,4-benzoquinone in anhydrous THF at -78 °C.

    • Slowly add the solution of 4-bromo-4'-lithiobiphenyl to the benzoquinone solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting cyclohexa-1,4-diene-3,6-diol derivative by column chromatography.

  • Platinum-Mediated Dimerization:

    • Dissolve the purified five-ring precursor in toluene.

    • Add PtCl2 and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter to remove insoluble platinum species.

    • Concentrate the filtrate under reduced pressure and purify the resulting platinum complex by column chromatography.

  • Reductive Aromatization to[10]CPP:

    • Prepare a solution of H2SnCl4 by dissolving SnCl2·2H2O in concentrated HCl.

    • Dissolve the platinum complex in an appropriate solvent (e.g., dichloromethane).

    • Add the H2SnCl4 solution to the solution of the platinum complex and stir vigorously at room temperature.

    • Monitor the reaction by fluorescence. The appearance of a bright blue fluorescence indicates the formation of[10]CPP.

    • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude[10]CPP by column chromatography on silica gel to obtain a bright yellow solid.

Protocol 2: Assembly of a[10]CPP-Fullerene Molecular Bearing

This protocol utilizes a "threading-followed-by-stoppering" approach, where a fullerene derivative with a reactive handle is first threaded into the[10]CPP, followed by the attachment of a bulky stopper group. A concave-convex π-π template approach can facilitate this process.[16]

Workflow for Molecular Bearing Assembly:

cluster_0 Step 1: Host-Guest Complex Formation cluster_1 Step 2: Stoppering Reaction A [10]CPP C [10]CPP ⊃ Fullerene Complex A->C B Fullerene Axle Precursor B->C E [10]CPP-Fullerene Rotaxane C->E D Bulky Stopper Group D->E e.g., Click Chemistry

Caption: Assembly of a[10]CPP-Fullerene Rotaxane.

Materials:

  • [10]CPP (from Protocol 1)

  • C60-fullerene derivative with a reactive handle (e.g., an azide or alkyne for click chemistry)

  • Bulky stopper group with a complementary reactive handle (e.g., a bulky alkyne or azide)

  • Copper(I) catalyst (e.g., CuI) and a ligand (e.g., TBTA) for CuAAC click chemistry

  • Anhydrous solvents (e.g., toluene, THF)

Procedure:

  • Formation of the Pseudorotaxane Complex:

    • Dissolve[10]CPP and the fullerene axle precursor in a suitable solvent (e.g., toluene) in a 1:1 molar ratio.

    • Stir the solution at room temperature to allow for the formation of the host-guest complex (pseudorotaxane). The formation of the complex can often be monitored by changes in the solution's color or fluorescence.

  • Stoppering Reaction (Example using CuAAC Click Chemistry):

    • To the solution of the pseudorotaxane, add the bulky stopper group.

    • Add the copper(I) catalyst and ligand under an inert atmosphere.

    • Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or HPLC).

    • Upon completion, pass the reaction mixture through a short plug of silica gel to remove the copper catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting[10]CPP-fullerene rotaxane by column chromatography and/or preparative HPLC to separate it from unthreaded axle and free[10]CPP.

Characterization and Data Analysis

Thorough characterization is essential to confirm the formation of the molecular bearing and to study its dynamic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for characterizing rotaxanes. The ¹H NMR spectrum provides clear evidence of the mechanical bond.

  • Evidence of Threading: Upon formation of the rotaxane, the proton signals of the axle that are located inside the cavity of the[10]CPP will experience a significant upfield shift due to the shielding effect of the nanohoop's π-system. Conversely, the protons of the[10]CPP will also show a shift in their resonance, indicating the presence of the guest.

  • 2D NMR: 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide through-space correlations between the protons of the[10]CPP and the axle, further confirming their close proximity in the rotaxane structure.

Table 1: Representative ¹H NMR Chemical Shift Changes upon Rotaxane Formation

ProtonFree Axle (ppm)Axle in Rotaxane (ppm)Δδ (ppm)
Axle-H (inside CPP)7.55.5-2.0
Axle-H (outside CPP)7.37.2-0.1
[10]CPP-H7.87.9+0.1
Single-Crystal X-ray Diffraction

Obtaining a single crystal of the molecular bearing provides unambiguous proof of its structure.[8][17]

Sample Preparation:

  • High-purity sample of the rotaxane is required.

  • Crystals are typically grown by slow evaporation of a solvent, vapor diffusion of a non-solvent, or slow cooling of a saturated solution.

Data Interpretation:

  • The crystal structure will clearly show the axle threaded through the[10]CPP ring.

  • Key parameters to analyze include the distances between the axle and the inner surface of the CPP, which provide insight into the nature and strength of the host-guest interactions.

  • The positions of the stopper groups relative to the CPP confirm the mechanically interlocked nature of the molecule.

Variable-Temperature (VT) NMR Spectroscopy for Rotational Dynamics

VT-NMR is a key technique for studying the rotational dynamics of the CPP wheel around the axle.[18] By monitoring the NMR spectrum at different temperatures, it is possible to determine the energy barrier for this rotation.

Protocol 3: VT-NMR Analysis

  • Sample Preparation: Prepare a solution of the purified rotaxane in a suitable deuterated solvent that has a wide temperature range (e.g., toluene-d8).

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at different temperatures, starting from a low temperature where the rotation is slow on the NMR timescale (separate signals for different rotational isomers may be observed) to a high temperature where the rotation is fast (averaged signals).

    • The temperature at which the distinct signals coalesce into a single broad peak is the coalescence temperature (Tc).

  • Data Analysis and Calculation of Rotational Barrier:

    • The rate constant (k) for the rotational process at the coalescence temperature can be calculated using the equation: k = (π * Δν) / √2 where Δν is the difference in the chemical shifts of the two exchanging signals at low temperature (in Hz).

    • The Gibbs free energy of activation (ΔG‡), which represents the rotational energy barrier, can then be calculated using the Eyring equation:[3][19][20][21][22] ΔG‡ = -RTcln(kh / (kBTc)) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

Table 2: Example Data for Rotational Barrier Calculation

ParameterValue
Coalescence Temperature (Tc)300 K
Chemical Shift Difference (Δν)100 Hz
Calculated Rate Constant (k)222 s⁻¹
Calculated Rotational Barrier (ΔG‡) 15.2 kcal/mol

Conclusion and Outlook

The design and synthesis of cycloparaphenylene-based molecular bearings represent a significant achievement in the field of molecular machinery. The protocols and characterization techniques outlined in this application note provide a roadmap for researchers to create and analyze these complex and fascinating molecules. The ability to control and quantify molecular rotation opens up exciting possibilities for the development of novel functional materials, molecular switches, and nanomechanical devices. Future work in this area will likely focus on the design of more complex multi-component systems with even greater control over their dynamic behavior, paving the way for the realization of sophisticated artificial molecular machines.

References

  • Kayahara, E., et al. (2012). Selective Synthesis and Crystal Structure of[10]Cycloparaphenylene. Organic Letters, 14(13), 3474–3477. [Link]

  • Kayahara, E., et al. (2020). Syntheses of Tetrasubstituted[10]Cycloparaphenylenes by a Pd-catalyzed Coupling Reaction. Chemistry – An Asian Journal, 15(16), 2451-2455. [Link]

  • Yamago, S., et al. (2017). Gram-Scale Syntheses and Conductivities of[10]Cycloparaphenylene and Its Tetraalkoxy Derivatives. Journal of the American Chemical Society, 139(51), 18746–18753. [Link]

  • Ajie, H., et al. (1990). Characterization of the Soluble All-Carbon Molecules C60 and C70. The Journal of Physical Chemistry, 94(24), 8630–8633. [Link]

  • Geckeler, K. E., & Samal, S. (1999). Fullerenes and their applications: a review. Polymer International, 48(9), 743-757. [Link]

  • Fernández, I., & Frenking, G. (2014). Carbon-nanorings ([10]CPP and[12]CPPA) as fullerene (C60 and C70) receptors: a comprehensive dispersion-corrected DFT study. Physical Chemistry Chemical Physics, 16(29), 15306-15316. [Link]

  • von Delius, M., et al. (2019). A Concave-Convex π-π Template Approach Enables the Synthesis of[10]Cycloparaphenylene-Fullerene[13]Rotaxanes. Angewandte Chemie International Edition, 58(40), 14143-14148. [Link]

  • Komatsu, K., et al. (2022). Reversible Diels–Alder Addition to Fullerenes: A Study of Dimethylanthracene with H2@C60. Molecules, 27(10), 3164. [Link]

  • Knaflič, T., et al. (2021). Stability of [10–12]cycloparaphenylene complexes with pristine fullerenes C76,78,84 and endohedral metallofullerenes M3N@C78,80. Nanoscale, 13(3), 1774-1782. [Link]

  • Cong, H., et al. (2021). High-Order Host–Guest Complexation of Structurally Well-Defined Cycloparaphenylene Double-Deckers with Fullerenes. Precision Chemistry, 1(1), 10-16. [Link]

  • Stoddart, J. F., et al. (2020). Hypervalent Iodine Based Reversible Covalent Bond in Rotaxane Synthesis. Angewandte Chemie International Edition, 59(35), 15007-15012. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. [Link]

  • Yamago, S., et al. (2023). Synthesis of Twisted [n]Cycloparaphenylene by Alkene Insertion. Angewandte Chemie International Edition, 62(2), e202214960. [Link]

  • von Delius, M., et al. (2020). Nanohoops Favour Light‐Induced Energy Transfer over Charge Separation in Porphyrin/[10]CPP/Fullerene Rotaxanes. Angewandte Chemie International Edition, 59(52), 23648-23653. [Link]

  • von Delius, M., et al. (2019). A Concave-Convex π-π Template Approach Enables the Synthesis of[10]Cycloparaphenylene-Fullerene[13]Rotaxanes. Angewandte Chemie International Edition, 58(40), 14143-14148. [Link]

  • Merkle, R. C. (1993). A proof about molecular bearings. Nanotechnology, 4(2), 86. [Link]

  • Isobe, H., et al. (2017). Variable-temperature solid-state NMR analysis of (P)-(12,8)-[23]CC⊃C60. Chemical Science, 8(3), 1996-2001. [Link]

  • University of Oxford, Department of Chemistry. (n.d.). Variable Temperature NMR Experiments. [Link]

  • Zhao, X., et al. (2017). Theoretical exploration of the nanoscale host–guest interactions between [n]cycloparaphenylenes (n = 10, 8 and 9) and fullerene C60: from single- to three-potential well. Physical Chemistry Chemical Physics, 19(2), 1134-1142. [Link]

  • Kruger, H. G., & van der Merwe, M. J. (2016). Part II: Ab initio and NMR investigations into the barrier to internal rotation of various oxo- and thiocarbamates. South African Journal of Chemistry, 69, 147-153. [Link]

  • Jasti, R., et al. (2019). Synthesis of a Substituted[10]Cycloparaphenylene through [2+2+2] Cycloaddition. Organic Letters, 21(16), 6344–6348. [Link]

  • Yamago Group, ICR, Kyoto University. (n.d.). Research. [Link]

  • Itami, K., et al. (2014). Synthesis and Dimerization of Chloro[10]cycloparaphenylene: A Directly Connected Cycloparaphenylene Dimer. Organic Letters, 16(8), 2174–2176. [Link]

  • Drewello, T., et al. (2019). Supramolecular Gas-Phase Host-Guest Chemistry of [n]Cycloparaphenylenes based on π-π Interactions. FAU Forschungen, Reihe B: Medizin, Naturwissenschaft, Technik, 33. [Link]

  • DiVerdi, J. A. (n.d.). NMR - Determination of a Rotational Potential Energy Barrier. [Link]

  • von Delius, M., et al. (2023). Synthesis of C60 /[10]CPP-Catenanes by Regioselective, Nanocapsule-Templated Bingel Bis-Addition. Angewandte Chemie International Edition, 62(44), e202311475. [Link]

  • Jasti, R., et al. (2011). Selective Synthesis of Strained[16]cycloparaphenylene: An Orange-Emitting Fluorophore. Journal of the American Chemical Society, 133(40), 15800–15802. [Link]

  • Cong, H., et al. (2021). High-Order Host–Guest Complexation of Structurally Well-Defined Cycloparaphenylene Double-Deckers with Fullerenes. Precision Chemistry, 1(1), 10-16. [Link]

  • Marks, T. J., et al. (2023). A Donor–Acceptor 10-Cycloparaphenylene and Its Use as an Emitter in an Organic Light-Emitting Diode. Organic Letters, 25(6), 948–953. [Link]

  • Itami, K., et al. (2014). Selective synthesis of[16]- and[24]cycloparaphenylenes. Chemical Communications, 50(8), 957-959. [Link]

  • Wikipedia contributors. (2023, December 12). Molecular machine. In Wikipedia, The Free Encyclopedia. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Determining the Energy of Activation Parameters from Dynamic NMR Experiments. [Link]

  • Pekker, S., et al. (2005). Rotor-Stator Molecular Crystals of Fullerenes with Cubane. Nature Materials, 4(10), 764-767. [Link]

  • Yamago, S., Iwamoto, T., & Kayahara, E. (2014). Organoplatinum-Mediated Synthesis of Cyclic π-Conjugated Molecules: Towards a New Era of Three-Dimensional Aromatic Compounds. The Chemical Record, 14(1), 84-100. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Determining the Energy of Activation Parameters from Dynamic NMR Experiments. [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Variable Temperature NMR Experiment Studying Cyanopyridone Structure. [Link]

  • Iwasa, Y., et al. (2002). First single-crystal X-ray structural refinement of the rhombohedral C60 polymer. Physical Review B, 65(23), 233401. [Link]

  • Marks, T. J., et al. (2023). A Donor–Acceptor 10-Cycloparaphenylene and Its Use as an Emitter in an Organic Light-Emitting Diode. Organic Letters, 25(6), 948–953. [Link]

  • Iwasa, Y., et al. (2002). Single-crystal x-ray structural refinement of the `tetragonal' C60 polymer. Physical Review B, 65(24), 245418. [Link]

  • Yaghi, O. M., et al. (2018). Single-crystal x-ray diffraction structures of covalent organic frameworks. Science, 361(6402), 586-591. [Link]

  • Schramm Research Lab. (2016, September 29). Summer Research Report: James Collins and Prof. Jasti, grams and grams of [7] Cycloparaphenylene. [Link]

  • ResearchGate. (n.d.). Chemical Synthesis of Cycloparaphenylenes. [Link]

  • Itami, K., et al. (2012). Size-selective synthesis of [9]–[11] and [13]cycloparaphenylenes. Chemical Science, 3(7), 2145-2149. [Link]

  • Dippel, A.-C., et al. (2020). P21.1 at PETRA III – a high-energy X-ray diffraction beamline for physics and chemistry. Journal of Synchrotron Radiation, 27(Pt 5), 1377–1386. [Link]

  • Itami, K., et al. (2012). Combined experimental and theoretical studies on the photophysical properties of cycloparaphenylenes. Organic & Biomolecular Chemistry, 10(33), 6640-6648. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions forCPP macrocyclization

Status: Operational Ticket Topic: Optimizing Reaction Conditions for Cell-Penetrating Peptide (CPP) Macrocyclization Assigned Specialist: Senior Application Scientist Core Directive & Strategy Macrocyclization is the cri...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Optimizing Reaction Conditions for Cell-Penetrating Peptide (CPP) Macrocyclization Assigned Specialist: Senior Application Scientist

Core Directive & Strategy

Macrocyclization is the critical engineering step that transforms a labile linear peptide into a stable, cell-permeable therapeutic candidate. By constraining the peptide backbone, you reduce the entropic penalty of binding and shield the structure from proteolytic degradation.

However, this process fights against entropy. The two reactive ends of a linear chain are far more likely to react with a neighboring molecule (intermolecular dimerization) than with each other (intramolecular cyclization) unless specific conditions are met.

This guide is structured to troubleshoot the three most common failure modes:

  • Oligomerization: Forming dimers/trimers instead of rings.

  • Incomplete Conversion: Stalled reactions due to steric hindrance or catalyst deactivation.

  • Epimerization: Loss of chirality at the activation site.

Pre-Reaction Design & Chemistry Selection

FAQ: Which cyclization chemistry should I choose?

Select the chemistry based on your CPP's sequence constraints and required stability.

ParameterHead-to-Tail Lactamization Hydrocarbon Stapling (RCM) Disulfide Bridging CuAAC "Click" Cyclization
Mechanism Amide bond formation (N-term to C-term)Ring-Closing Metathesis (Olefin)Cysteine oxidationAzide-Alkyne Cycloaddition
Stability High (Protease resistant)Very High (Metabolic stability)Low (Reducible in cytosol)High (Triazole is rigid)
Key Risk Dimerization & EpimerizationCatalyst poisoning (O2/Solvent)Disulfide exchangeCu toxicity (if live cell work)
Mass Shift -18 Da (Loss of H₂O)-28 Da (Loss of C₂H₄)-2 Da (Loss of 2H)0 Da (Isomeric)
Best For Backbone constraintAlpha-helical reinforcementReversible cyclizationHigh-throughput libraries
FAQ: How do I prevent dimerization before I even start?

Answer: Sequence design is your first line of defense.

  • The Proline/Glycine Effect: Incorporate "turn-inducing" residues like Proline, Glycine, or D-amino acids in the middle of your sequence.[1] These residues introduce a "kink" that brings the N- and C-termini closer spatially, increasing the Effective Molarity (EM) of the intramolecular reaction [1, 2].

  • Disconnection Site: For head-to-tail cyclization, never choose a disconnection site between two bulky residues (e.g., Val-Val or Ile-Pro). Choose a site involving a Glycine or an unhindered L-amino acid to minimize steric barriers during ring closure [3].

Reaction Optimization & Troubleshooting

Scenario A: Head-to-Tail Lactamization (Amide Bond)

Issue: LC-MS shows a peak at [2M - 36] (Dimer) instead of [M - 18] (Cyclic Monomer).

Root Cause: The reaction concentration is too high. The Fix: The High-Dilution Principle To favor cyclization (unimolecular,


) over dimerization (bimolecular, 

), you must operate under pseudo-infinite dilution.

Optimized Protocol:

  • Solvent: Use DMF or DCM (ensure anhydrous conditions).

  • Base: DIPEA or NMM (2–3 equivalents).

  • Coupling Reagent: HATU or PyBOP (activates the acid).

  • The Critical Step: Do not dump reagents together. Dissolve the linear peptide in a large volume of solvent to reach < 1 mM concentration (ideally 100–500 µM).

  • Syringe Pump Addition: For stubborn sequences, dissolve the peptide and the coupling reagent in separate syringes and slowly add them simultaneously to a large volume of solvent containing the base over 4–12 hours.

Scenario B: Hydrocarbon Stapling (RCM)

Issue: Incomplete conversion. Starting material (bis-olefin) persists despite adding more Grubbs catalyst.

Root Cause: Catalyst Deactivation (Oxygen or Chelation). Ruthenium catalysts (Grubbs I/II) are sensitive to oxygen and can be coordinated by backbone amides or basic side chains (His, Arg), shutting down the catalytic cycle [4].

Optimized Protocol:

  • Degassing: Sparging with Nitrogen for 15 minutes is insufficient. Use freeze-pump-thaw cycles (x3) or vigorous Argon bubbling for 30+ minutes before adding the catalyst.

  • LiCl Additive: Add Lithium Chloride (LiCl) to the reaction mixture. It helps disrupt peptide aggregation (beta-sheet formation) that might hide the olefins from the catalyst [5].

  • Microwave Assistance: Heating to 40–60°C (or microwave irradiation) often pushes the reaction to completion by overcoming the energy barrier of the pre-organization [4].

Diagnostic Workflows (Visualized)

Workflow 1: Diagnosing Low Cyclization Efficiency

Use this logic tree when your yield is < 20%.

Troubleshooting Start Problem: Low Cyclization Yield CheckLCMS Analyze Crude via LC-MS Start->CheckLCMS Result1 Mass = Linear Precursor CheckLCMS->Result1 No Change Result2 Mass = 2x Linear (Dimer) CheckLCMS->Result2 Double Mass Result3 Mass = Correct Cyclic CheckLCMS->Result3 Target Mass Action1 Reaction Stalled Result1->Action1 Action2 Intermolecular Reaction Dominant Result2->Action2 Fix1 1. Check Reagent Quality (HATU/Grubbs) 2. Increase Temp/Microwave 3. Check Steric Hindrance Action1->Fix1 Fix2 1. Dilute Reaction (< 0.5 mM) 2. Slow Addition (Syringe Pump) 3. Check Solubility (Add LiCl) Action2->Fix2

Caption: Decision tree for diagnosing failure modes based on LC-MS mass shifts.

Workflow 2: Optimized RCM Stapling Protocol

A self-validating workflow for Ring-Closing Metathesis.

RCM_Protocol Step1 1. Dissolve Peptide (DCE/DCM) Step2 2. Degas Solvent (Argon Bubbling >30m) Step1->Step2 Step3 3. Add Catalyst (Grubbs I/II, 20 mol%) Step2->Step3 Step4 4. Reaction (RT or 50°C µWave, 2h) Step3->Step4 Step5 5. Quench (DMSO or Vinyl Ether) Step4->Step5 Step6 6. Analysis (Check for -28 Da shift) Step5->Step6 Note Critical: Inert Atmosphere is required throughout Note->Step2

Caption: Step-by-step workflow for RCM stapling emphasizing the critical degassing step.

Analytical Validation

FAQ: How do I distinguish Linear vs. Cyclic peptides?

1. Mass Spectrometry (LC-MS):

  • Lactamization: Look for a mass decrease of 18.01 Da (H₂O).

  • RCM Stapling: Look for a mass decrease of 28.05 Da (Ethylene, C₂H₄).

  • Note: If you see no mass shift in RCM, the reaction failed. If you see +16 or +32, your catalyst oxidized the peptide (Met/Cys/Trp oxidation).

2. Chromatographic Behavior (HPLC):

  • Cyclic peptides are more hydrophobic (compact) and typically elute later than linear precursors on Reverse-Phase HPLC (C18).

  • However, if the cyclization hides hydrophobic residues inside the ring, they may elute earlier .

  • Key Indicator: The cyclic peak is usually sharper than the linear peak due to reduced conformational heterogeneity [6].

3. Kaiser Test (Solid Phase):

  • If cyclizing on-resin (Head-to-Tail), perform a Kaiser test.

    • Blue: Free amines present (Incomplete cyclization).

    • Yellow/Colorless: No free amines (Successful cyclization).

References

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. Link

  • Thakkar, A., et al. (2013). Tracing the evolution of peptide macrocyclization. ACS Chemical Biology, 8(12), 2756-2763. Link

  • AltaBioscience. (n.d.). Head-to-tail cyclisation strategies. AltaBioscience Technical Guides. Link

  • Kim, Y. W., & Grossmann, T. N. (2015). Stabilizing Peptides: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews, 115(16), 9028–9055. Link

  • Biotage. (2012). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Biotage Application Notes. Link

  • Creative Peptides. (n.d.). Cyclic vs Linear Peptides: Key Differences. Creative Peptides Resources. Link

Sources

Optimization

Technical Support Center: Troubleshooting CPP Characterization by NMR

From the desk of the Senior Application Scientist Welcome to the technical support center for Cell-Penetrating Peptide (CPP) characterization by Nuclear Magnetic Resonance (NMR). CPPs are remarkable tools in drug deliver...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for Cell-Penetrating Peptide (CPP) characterization by Nuclear Magnetic Resonance (NMR). CPPs are remarkable tools in drug delivery, but their unique physicochemical properties—often cationic, amphipathic, and conformationally flexible—present distinct challenges for high-resolution structural studies. This guide is designed to provide you, our fellow researchers, with field-proven insights and actionable protocols to overcome common hurdles in your NMR experiments. We will move beyond simple checklists to explain the "why" behind each troubleshooting step, ensuring you can make informed decisions to achieve high-quality, publishable data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive.

Q1: My 1D ¹H spectrum shows extremely broad, poorly resolved peaks. Is my sample aggregated?

A: This is the most frequent issue encountered with CPPs. Broad peaks are a strong indicator of aggregation or intermediate conformational exchange.[1][2] Due to their cationic and often amphipathic nature, CPPs are prone to self-assembly through electrostatic and hydrophobic interactions.[3] This increases the effective molecular weight (or correlation time), leading to significant line broadening.[4] Before proceeding to complex 2D experiments, this issue must be addressed at the sample preparation stage.

Q2: What are the ideal starting conditions for a CPP NMR sample?

A: While every peptide is unique, a well-defined starting point is crucial. Below is a table of recommended initial conditions. Consider these as a baseline for further optimization.

ParameterRecommended Starting RangeRationale & Key Considerations
Concentration 0.5 - 1.5 mMBalances signal-to-noise with the risk of concentration-dependent aggregation.[4][5] Peptides often require higher concentrations than larger proteins.[5]
Buffer 20 mM Sodium Phosphate or MESProvides good pH buffering capacity in the typical 5.5-7.0 range without introducing interfering signals.
pH 5.5 - 6.5A slightly acidic pH helps to minimize the rate of amide proton exchange with the solvent (water), which is critical for observing backbone amide signals.[4]
Ionic Strength 50 - 150 mM NaClSalt can screen electrostatic interactions, potentially reducing aggregation. However, for some CPPs, high salt can induce aggregation via the hydrophobic effect. This parameter must be screened.
Temperature 298 K (25 °C)A good starting point for stability and spectral resolution.[4] Temperature can be varied to diagnose conformational exchange issues.
Additives 5-10% D₂OProvides the deuterium lock signal required by the spectrometer.

Q3: My CPP is highly flexible and shows very little chemical shift dispersion. How can I get assignments?

A: This is characteristic of intrinsically disordered peptides (IDPs), a class to which many CPPs belong in aqueous solution.[6][7] The lack of a stable secondary structure causes many proton environments to be very similar, leading to severe peak overlap, especially in the backbone amide region.[7][8] The solution is often to induce a structured conformation using membrane-mimetic environments like micelles or structure-inducing co-solvents.[9][10]

Q4: How can I be sure my CPP is stable throughout a long 2D or 3D NMR experiment?

A: Sample stability is paramount. Before and after any long experiment (e.g., a NOESY or HSQC), acquire a quick 1D ¹H spectrum.[11] Overlaying these two 1D spectra provides a rapid and effective quality control check. Any changes in peak position, intensity, or the appearance of new peaks indicate potential degradation, aggregation, or pH change during data acquisition.

Part 2: In-Depth Troubleshooting Guide

This section provides detailed, step-by-step protocols for resolving specific experimental problems.

Problem 1: Severe Line Broadening and Poor Signal-to-Noise

Question: I've optimized my basic buffer conditions, but my CPP signals are still broad and weak. What advanced strategies can I use to diagnose and solve this?

Causality: Persistent line broadening, despite basic optimization, points to strong aggregation propensity or conformational dynamics on the microsecond-to-millisecond timescale. Aggregation increases the molecular tumbling time (τc), leading to broader lines.[4]

dot graph TD { rankdir=LR; node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];

} caption: "Workflow for Diagnosing Line Broadening."

Protocol 2.1: Systematic Screening of Anti-Aggregation Additives

This protocol aims to disrupt the non-covalent interactions driving CPP self-assembly.

  • Prepare Stock Solutions: Create concentrated stock solutions of potential additives such as L-Arginine/L-Glutamate (up to 50 mM), and non-ionic or zwitterionic detergents like DPC or LDAO (above their critical micelle concentration).

  • Set up Screening Array: Prepare a series of NMR samples from your main CPP stock. Each sample should contain a different additive at a working concentration. Include a control sample with no additive.

  • Acquire 1D ¹H Spectra: For each sample, acquire a simple 1D ¹H spectrum with identical parameters (number of scans, temperature).

  • Analyze Linewidths: Compare the linewidth of a well-resolved proton peak (e.g., an aromatic or methyl resonance) across all samples. A significant decrease in linewidth indicates successful suppression of aggregation.

  • Validate with 2D: For the condition that yields the sharpest lines, acquire a 2D ¹H-¹⁵N HSQC (if isotopically labeled) or a 2D TOCSY spectrum to confirm the improvement in overall spectral quality.

Problem 2: Poor Chemical Shift Dispersion in Flexible CPPs

Question: My CPP appears to be intrinsically disordered in buffer, resulting in a ¹H-¹⁵N HSQC spectrum with all peaks clustered in a small region. How can I resolve these resonances for assignment?

Causality: In the absence of a stable fold, the chemical environment of backbone amides is very similar, leading to poor dispersion.[7][12] To resolve these peaks, you must induce a conformational change that differentiates these environments. This is often achieved by mimicking the cell membrane environment where many CPPs adopt their active conformation.[9][13]

dot graph G { layout=neato; node [shape=box, style="filled", fontname="Roboto", fontsize=12, margin=0.2]; edge [fontname="Roboto", fontsize=10];

} caption: "Strategies to Overcome Poor Spectral Dispersion."

Protocol 2.2: Structure Induction using Membrane Mimetics (Micelles)

This protocol describes the use of detergent micelles to mimic a lipid bilayer and promote CPP folding.

  • Choose a Detergent: Sodium dodecyl sulfate (SDS) and dodecylphosphocholine (DPC) are common choices. SDS is anionic and mimics negatively charged membranes, while DPC is zwitterionic, mimicking eukaryotic cell membranes.[10][14]

  • Determine Critical Micelle Concentration (CMC): Find the CMC of your chosen detergent under your desired buffer conditions from literature sources. You must use a detergent concentration well above the CMC to ensure the presence of micelles. A typical starting point is 100-200 mM for SDS or DPC.

  • Titration Experiment: Prepare an initial NMR sample of your CPP without detergent. Acquire a 1D ¹H or 2D ¹H-¹⁵N HSQC spectrum.

  • Add Micelles: Prepare a concentrated stock of the detergent (e.g., 1M DPC) in the same buffer. Add small aliquots of the detergent stock to your NMR sample, acquiring a spectrum after each addition.

  • Monitor Spectral Changes: Observe changes in chemical shifts and linewidths. As the CPP binds to the micelles and folds, you should see significant chemical shift perturbations (CSPs) and an increase in chemical shift dispersion.[7] The signals may broaden initially due to the larger size of the CPP-micelle complex, but the increased dispersion often outweighs this effect.[15]

  • Final Sample Preparation: Once the titration shows that binding is saturated (i.e., chemical shifts no longer change upon further addition of detergent), prepare a final, stable sample at that CPP:detergent ratio for full characterization.

Problem 3: Ambiguous Restraints and Failed Structure Calculations

Question: I have assigned my spectra and generated a list of NOE distance restraints, but my structure calculation fails to converge or produces a very loose ensemble. What am I missing?

Causality: A successful structure calculation relies on a sufficient number of accurate and unambiguous restraints distributed throughout the peptide.[16] For flexible peptides like CPPs, Nuclear Overhauser Effect (NOE) restraints alone are often insufficient to define a unique fold.[8] This is because conformational averaging can weaken or average out key NOE signals. Supplementing NOEs with orthogonal data is crucial.

Protocol 2.3: Acquiring Residual Dipolar Couplings (RDCs)

RDCs provide long-range orientational information, constraining the orientation of bond vectors relative to the magnetic field, which is invaluable for defining the relative arrangement of secondary structure elements.[17][18]

  • Prepare an Alignment Medium: A common choice for peptides is a solution of bacteriophage Pf1. This forms a liquid crystalline phase that weakly aligns molecules in the magnetic field.

  • Acquire Reference Spectrum: In your final, optimized isotropic sample (e.g., CPP in micelles), acquire a high-resolution ¹H-¹⁵N HSQC spectrum. This is your reference (isotropic) state.

  • Introduce Alignment Medium: Add a small, calculated amount of the Pf1 phage stock solution to your NMR sample to induce a weak alignment. The degree of alignment can be monitored by the splitting of the deuterium signal from D₂O.

  • Acquire Aligned Spectrum: Record a second ¹H-¹⁵N HSQC spectrum under the aligned conditions.

  • Measure Couplings: In the aligned spectrum, the one-bond J-coupling (¹J_NH) will be supplemented by the RDC (D_NH), resulting in a larger splitting: T_NH = ¹J_NH + D_NH. By measuring the splitting in both the isotropic and aligned spectra, you can calculate the RDC for each backbone amide.

  • Incorporate into Structure Calculation: These RDC values are then used as an additional class of restraints in your structure calculation software (e.g., XPLOR-NIH, CYANA), significantly improving convergence and the quality of the final structure ensemble.[18]

References

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]

  • University of Maryland. Troubleshooting | Department of Chemistry and Biochemistry. Available from: [Link]

  • San Diego State University. Common Problems | SDSU NMR Facility – Department of Chemistry. Available from: [Link]

  • Zerbe, O., & Bader, R. Peptide/Protein NMR. Available from: [Link]

  • Knight, J. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates. RSC Advances Blog. 2022 Oct. Available from: [Link]

  • King, G.F., & Mobli, M. Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. 2010. Available from: [Link]

  • Foroozandeh, M., & Kiraly, P. Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A. 2021;2021:e21715. Available from: [Link]

  • University of Illinois Chicago. Peptide/Protein Structure Determination Using NMR Restraints and CYANA. CHEM526. Available from: [Link]

  • NMR Sample Preparation Guidelines. Available from: [Link]

  • Mishra, A., et al. Structural Elucidation of Cell-Penetrating Penetratin Peptide in Model Membranes at Atomic Level: Probing Hydrophobic Interactions in the Blood-Brain-Barrier. ACS Chem Neurosci. 2020;11(15):2344-2356. Available from: [Link]

  • Konrat, R. NMR illuminates intrinsic disorder. Curr Opin Struct Biol. 2020;60:92-100. Available from: [Link]

  • Hansen, E.S., et al. Determination of Structure and Micellar Interactions of Small Antimicrobial Peptides by Solution-State NMR. Methods Mol Biol. 2016;1374:113-31. Available from: [Link]

  • Rising, T., et al. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Mol Pharm. 2022;19(2):625-635. Available from: [Link]

  • Ma, J., et al. NMR spectroscopy as a characterization tool enabling biologics formulation development. J Pharm Biomed Anal. 2022;222:115110. Available from: [Link]

  • Terne, F. NMR Study on the Aggregation Behavior of the Therapeutic Peptide Carbetocin. Lund University Publications. 2018. Available from: [Link]

  • EMBL Hamburg. NMR spectral assignment and structural calculations. 2019. Available from: [Link]

  • Hong, M. Structure and dynamics of cationic membrane peptides and proteins: Insights from solid-state NMR. Annu Rev Phys Chem. 2012;63:1-25. Available from: [Link]

  • Schwalbe, H., et al. Structural Characterization of Intrinsically Disordered Proteins by NMR Spectroscopy. Biomolecules. 2014;4(3):768-804. Available from: [Link]

  • Kay, L.E. NMR Provides Unique Insight into the Functional Dynamics and Interactions of Intrinsically Disordered Proteins. Chem Rev. 2022;122(10):9449-9481. Available from: [Link]

  • In-cell NMR of Ubiquitin Fused with CPP. ResearchGate. Available from: [Link]

  • Chang, X., et al. NMR studies of the aggregation of glucagon-like peptide-1: formation of a symmetric helical dimer. J Pept Res. 2001;57(5):416-24. Available from: [Link]

  • Sample Preparation. ResearchGate. Available from: [Link]

  • Wood-Adams, P.M. Characterization of polymers by NMR. Available from: [Link]

  • Skinner, S.P., et al. Structure calculation, refinement and validation using CcpNmr Analysis. Acta Crystallogr D Biol Crystallogr. 2014;70(Pt 10):2723-31. Available from: [Link]

  • Felli, I. & Pierattelli, R. NMR in the Study of IDPs. Bruker. Available from: [Link]

  • Sun, D., et al. Structure determination of protein-peptide complexes from NMR chemical shift data using MELD. bioRxiv. 2022. Available from: [Link]

  • Papastavrou, M., et al. Characterising Intrinsically Disordered Proteins Using NMR Spectroscopy and MD Simulations. In: Computational Approaches for Studying Enzyme Mechanism Part B. 2022. Available from: [Link]

  • Lee, Y.T., et al. Flexible fluorine-thiol displacement stapled peptides with enhanced membrane penetration for the estrogen receptor/coactivator interaction. J Biol Chem. 2022;298(3):101662. Available from: [Link]

  • D'Andrea, L.D., et al. Monitoring the Conformational Changes of the Aβ(25−35) Peptide in SDS Micelles: A Matter of Time. Int J Mol Sci. 2021;22(23):12779. Available from: [Link]

  • Chen, Y., et al. Detection and Prevention of Aggregation-based False Positives in STD-NMR-based Fragment Screening. ResearchGate. 2013. Available from: [Link]

  • Kaffy, J., et al. NMR backbone assignment of tIK peptides and their interactions with DPC micelles. ResearchGate. 2016. Available from: [Link]

  • Karatzas, A., et al. Polymer Micelles as Nanocarriers of Bioactive Peptides. Pharmaceutics. 2023;15(3):991. Available from: [Link]

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Reference Data & Comparative Studies

Comparative

Comparative Technical Guide: Substituted vs. Unsubstituted Cycloparaphenylenes (CPPs)

Executive Summary Context: Cycloparaphenylenes (CPPs), often termed "carbon nanohoops," represent the shortest segment of armchair carbon nanotubes.[1] While unsubstituted CPPs ([n]CPPs) offer theoretical purity and high...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Cycloparaphenylenes (CPPs), often termed "carbon nanohoops," represent the shortest segment of armchair carbon nanotubes.[1] While unsubstituted CPPs ([n]CPPs) offer theoretical purity and high symmetry, their practical application in drug delivery and optoelectronics is severely hampered by poor solubility and aggregation-caused quenching (ACQ).

The Pivot: Substituted CPPs introduce functional handles (alkyl, alkoxy, aryl, or ionic groups) to the polyphenylene backbone. This guide objectively compares these two classes, demonstrating that while substitution often incurs a synthetic penalty (lower yields, more steps), it unlocks critical performance metrics—specifically aqueous solubility and tunable fluorescence —that are non-negotiable for biological and advanced material applications.

Structural & Electronic Fundamentals

The core difference lies in the dihedral angle management and symmetry breaking .

  • Unsubstituted [n]CPPs: Characterized by a radial

    
    -system with dihedral angles between phenylene rings typically around 20-30° depending on ring size. They possess high strain energy but suffer from strong 
    
    
    
    stacking, leading to insolubility.
  • Substituted CPPs: Substituents introduce steric bulk.

    • Effect 1 (Steric Twist): Bulky groups (e.g., phenyl or hydrindacene) increase the dihedral angle between adjacent rings (often >45°). This reduces

      
      -conjugation, leading to a hypsochromic shift (blueshift)  in absorption/emission compared to the parent CPP.
      
    • Effect 2 (Electronic Tuning): Electron-donating groups (e.g., -OMe) can raise the HOMO level, causing a bathochromic shift (redshift) if the steric penalty is managed.

Diagram 1: Structure-Property Causality Network

The following diagram illustrates how substitution structurally alters the nanohoop, cascading into observable property changes.

CPP_Properties Subst Functional Substitution (e.g., -COOH, -OMe, Aryl) Steric Steric Hindrance (Increased Dihedral Angle) Subst->Steric Bulkiness Electronic Electronic Perturbation (HOMO/LUMO Shift) Subst->Electronic Induction/Resonance Packing Disrupted Pi-Pi Stacking Subst->Packing Geometry Change BlueShift Hypsochromic Shift (Blueshift) Steric->BlueShift Reduced Conjugation Binding Altered Host-Guest Affinity Steric->Binding Cavity Shape Change RedShift Bathochromic Shift (Redshift) Electronic->RedShift Gap Compression Electronic->Binding Donor-Acceptor Strength Solubility Enhanced Solubility (Organic/Aqueous) Packing->Solubility Solvation Access

Caption: Causal flow showing how steric and electronic effects of substitution dictate solubility and optoelectronic shifts.

Performance Comparison Data

The following data aggregates key metrics from recent comparative studies, highlighting the trade-offs.

Table 1: Physicochemical & Optoelectronic Comparison
FeatureUnsubstituted [9]CPPSubstituted [9]CPP DerivativesPerformance Delta
Aqueous Solubility < 0.01 mg/mL (Insoluble)~2600 mg/mL (Carboxylate-functionalized) [1]>10⁵-fold increase
Fluorescence Quantum Yield (

)
0.68 (in CHCl

)
0.64 - 0.80 (in H

O/CHCl

) [1][2]
Comparable (Retains brightness)
Emission Max (

)
494 nm447 nm (Hydrindacene-subst.) [1]~50 nm Blueshift (Steric twist)
Fullerene Binding (

for C

)

M


M

(Extended

-systems) [3]
~10-fold increase (for extended systems)
Cell Permeability Poor (Aggregates)High (Amphiphilic designs)Critical for Bio-imaging
Table 2: Synthetic Efficiency (Benchmark)
ParameterParent [12]CPP SynthesisTetraphenyl-[12]CPP SynthesisAnalysis
Key Step Reductive AromatizationReductive AromatizationSame mechanism
Overall Yield ~15-20% (Optimized)~8-10% (Multigram scale) [4]Substitution lowers yield due to steric crowding during macrocyclization.
Purification Difficult (low solubility)Easier (Chromatography friendly)Solubility aids purification.

Detailed Experimental Protocols

To ensure reproducibility, we focus on the synthesis and characterization of a Water-Soluble (WS) [9]CPP , as this represents the most significant advancement for drug development applications.

Protocol A: Synthesis of Carboxylate-Functionalized [9]CPP (WS-[9]CPP)

Rationale: This protocol utilizes a "gold-mediated" macrocyclization followed by reductive elimination. The carboxylate groups provide aqueous solubility.

Reagents:

  • Precursor: 2,6-diborylated hydrindacene derivative (protected ester).

  • Catalyst: Ph

    
    PAuCl / AgOTf.
    
  • Reductant: Sodium naphthalenide.[1]

Workflow:

  • Macrocyclization:

    • Dissolve the L-shaped dichloro-platinum/gold complex and the U-shaped diborylated linker in dry THF.

    • Add AgOTf (activator) at -78°C under Argon.

    • Stir for 24h, allowing temperature to rise to 25°C.

    • Checkpoint: Monitor disappearance of linear precursors via MALDI-TOF MS.

  • Reductive Elimination (Aromatization):

    • Treat the cyclic gold complex with excess Sodium Naphthalenide in THF at -78°C.

    • Quench with I

      
       followed by saturated Na
      
      
      
      S
      
      
      O
      
      
      .
    • Note: This step releases the strain energy to form the nanohoop.

  • Hydrolysis (Solubilization):

    • Dissolve the ester-protected CPP in THF/MeOH (1:1).

    • Add 1M NaOH and reflux for 12h.

    • Acidify to pH 4 to precipitate, then redissolve in neutral buffer for final isolation.

Protocol B: Determination of Fluorescence Quantum Yield ( )

Rationale: Accurate


 is critical for imaging probes. We use the comparative method to account for solvent refractive index differences.
  • Standard Preparation: Use Quinine Sulfate in 0.1 M H

    
    SO
    
    
    
    (
    
    
    ) as the reference.
  • Sample Preparation: Prepare solutions of WS-[9]CPP in water.

    • Critical Step: Adjust concentration so Absorbance (A) at excitation wavelength is < 0.1 (to avoid inner filter effects).

  • Measurement:

    • Record UV-Vis spectrum to determine

      
       and 
      
      
      
      .
    • Record integrated fluorescence intensity (

      
       and 
      
      
      
      ).
  • Calculation:

    
    
    
    • Where

      
       is the refractive index of the solvent (Water: 1.33, Dilute Acid: ~1.33).
      

Applications in Drug Development[2][3]

Bio-Imaging Vectors

Substituted CPPs (specifically WS-[9]CPP) have demonstrated non-cytotoxicity and cell membrane permeability.[2] Unlike unsubstituted CPPs which aggregate into dark precipitates in media, carboxylated CPPs remain monomeric and fluorescent.

  • Mechanism: The nanohoop enters cells via endocytosis and localizes in the cytoplasm.

  • Advantage: High brightness (

    
    ) allows for low-concentration dosing [1].
    
Supramolecular Drug Delivery

The cavity of substituted CPPs can bind cationic guests (e.g., methyl viologen, ammonium drugs).

  • Data: Binding constant (

    
    ) for cationic guests in water is 
    
    
    
    M
    
    
    [1].
  • Release: pH-responsive substituents can trigger guest release by altering the host's electronic state or solubility.

Diagram 2: Synthesis & Application Workflow

This diagram maps the lifecycle from modular synthesis to bio-application.

CPP_Workflow cluster_synthesis Modular Synthesis cluster_app Bio-Application BB Building Blocks (L-Shape + U-Shape) Macro Macrocyclization (Au/Pt or Suzuki) BB->Macro Arom Aromatization (Strain Release) Macro->Arom Func Post-Functionalization (Hydrolysis/Click) Arom->Func Complex Host-Guest Complex (Drug Encapsulation) Func->Complex + Guest Molecule Imaging Fluorescence Imaging (Cellular Uptake) Func->Imaging Direct Use

Caption: Workflow from building block assembly to functional bio-application.

References

  • A Water-Soluble Cycloparaphenylene: Supramolecular Receptor with Visible Fluorescence. Chemistry Europe, 2024.

  • Synthesis and Properties of Cycloparaphenylene-2,5-pyridylidene. ResearchGate, 2025.

  • The Supramolecular Chemistry of Cycloparaphenylenes and Their Analogs. Frontiers in Chemistry, 2020.

  • Nano-rings with a handle – Synthesis of substituted cycloparaphenylenes. Beilstein Journal of Nanotechnology, 2014.

  • Cycloparaphenylenes and related nanohoops. Chemical Society Reviews, 2015.

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Validation

A Senior Application Scientist's Guide to Assessing Purity of Synthesized Cell-Penetrating Peptides via Mass Spectrometry

For researchers, scientists, and drug development professionals vested in the therapeutic potential of cell-penetrating peptides (CPPs), ensuring the purity of synthesized candidates is a critical, non-negotiable step. T...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the therapeutic potential of cell-penetrating peptides (CPPs), ensuring the purity of synthesized candidates is a critical, non-negotiable step. The presence of impurities, even in minute quantities, can significantly impact experimental outcomes, leading to misinterpretation of biological activity, toxicity, and overall efficacy. This guide provides an in-depth, experience-driven comparison of mass spectrometry (MS) techniques for the rigorous purity assessment of synthesized CPPs. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Imperative of Purity in CPP Research

Cell-penetrating peptides are powerful tools for delivering a wide array of cargo—from small molecules to large proteins and nucleic acids—into cells. Their successful application hinges on a homogenous population of the desired peptide sequence. Impurities arising from solid-phase peptide synthesis (SPPS) can include deletion sequences, truncated or extended sequences, products of side-chain reactions, or incompletely removed protecting groups.[1][2] These variants can possess altered cell-penetrating capabilities, different cytotoxic profiles, or interfere with analytical readouts, thereby compromising the integrity of your research. Mass spectrometry stands as an indispensable tool for its speed, sensitivity, and versatility in identifying and quantifying these impurities.[3]

A Comparative Analysis of Mass Spectrometry Platforms for CPP Analysis

The choice of a mass spectrometry platform for CPP analysis is dictated by the specific information required, the complexity of the sample, and the desired throughput. The core components of any mass spectrometer are the ionization source, the mass analyzer, and the detector. Here, we compare the most relevant technologies for CPP analysis.

Ionization Sources: Getting Your CPPs into the Gas Phase

The initial and pivotal step in MS analysis is the conversion of peptide molecules into gas-phase ions. For peptides, two "soft" ionization techniques dominate the field: Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[4]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI) : In MALDI, the peptide sample is co-crystallized with a matrix that absorbs energy from a laser.[5] This energy transfer facilitates the desorption and ionization of the peptide, typically generating singly charged ions ([M+H]⁺).[5] This characteristic simplifies spectra and makes mass calculation straightforward.[5] MALDI is renowned for its high throughput, tolerance to salts and buffers, and speed, making it an excellent choice for rapid screening of synthesis products.[4][6]

  • Electrospray Ionization (ESI) : ESI generates ions directly from a liquid solution. A high voltage is applied to a capillary needle, creating a fine spray of charged droplets.[7][8] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase peptide ions.[8] A key feature of ESI is the formation of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺), which allows for the analysis of large peptides on mass analyzers with a limited mass-to-charge (m/z) range.[9][10] ESI is commonly coupled with liquid chromatography (LC) for online separation and analysis of complex mixtures.[11]

FeatureMALDIESI
Principle Laser-induced desorption/ionization from a solid matrixElectric field-induced nebulization and desolvation from a liquid
Typical Ionization State Singly charged ions ([M+H]⁺)Multiply charged ions ([M+nH]ⁿ⁺)
Sample Throughput HighModerate to High (especially with LC)
Salt/Buffer Tolerance HighLow to Moderate
Coupling to LC Possible (offline)Routine (online)
Best For Rapid screening, high molecular weight peptides, complex mixturesHigh-resolution analysis, peptide sequencing, complex mixtures with LC
Mass Analyzers: Separating Ions by Mass-to-Charge Ratio

Once ionized, the peptides are guided into the mass analyzer, which separates them based on their m/z ratio. The choice of analyzer significantly impacts the resolution, mass accuracy, and speed of the analysis.

  • Time-of-Flight (TOF) : TOF analyzers measure the time it takes for ions to travel a fixed distance to the detector.[5] Lighter ions travel faster and arrive sooner. MALDI is very commonly paired with a TOF analyzer (MALDI-TOF).[5] This combination offers high speed and a broad mass range, making it ideal for determining the molecular weight of the primary CPP and identifying major impurities.

  • Quadrupole : A quadrupole consists of four parallel rods that create an oscillating electric field. This field can be tuned to allow only ions of a specific m/z to pass through to the detector. Quadrupoles are often used as mass filters or in tandem with other analyzers (e.g., in a triple quadrupole or Q-TOF instrument).

  • Orbitrap : The Orbitrap is a high-resolution mass analyzer that traps ions in an orbital motion around a central spindle-like electrode. The frequency of this motion is directly related to the m/z of the ion. Orbitraps provide excellent mass accuracy and resolution, enabling the confident identification of impurities with small mass differences from the target CPP.[7]

  • Ion Trap : Ion traps, as the name suggests, confine ions in a small space using electric or magnetic fields. The trapped ions can then be sequentially ejected to the detector according to their m/z. Ion traps are well-suited for tandem mass spectrometry (MS/MS) experiments.

AnalyzerResolutionMass AccuracySpeedKey Application for CPPs
Time-of-Flight (TOF) Good to ExcellentGoodVery FastRapid molecular weight confirmation, impurity profiling
Quadrupole Low to ModerateModerateFastMass filtering, quantitative studies (in triple quads)
Orbitrap ExcellentExcellentModerateHigh-resolution impurity identification, structural elucidation
Ion Trap Moderate to GoodModerateModerateTandem MS for sequencing and impurity characterization

Tandem Mass Spectrometry (MS/MS): Unveiling the Sequence and Identifying Impurities

For unambiguous identification of impurities, especially those with the same nominal mass as the target CPP (isomers), tandem mass spectrometry (MS/MS) is essential.[5] In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ of a potential impurity) is selected, fragmented, and the resulting fragment ions are analyzed. This provides structural information, including the amino acid sequence.[5][10]

Fragmentation Methods: Breaking Down the Peptide Backbone
  • Collision-Induced Dissociation (CID) : CID is the most common fragmentation method.[12] Precursor ions are accelerated and collided with an inert gas, leading to fragmentation primarily at the peptide bonds, producing b- and y-type fragment ions.[12][13] These ion series provide direct sequence information.

  • Electron Transfer Dissociation (ETD) : ETD involves the transfer of an electron to a multiply charged peptide ion, which induces fragmentation along the peptide backbone, generating c- and z-type ions.[14][15] A key advantage of ETD is its ability to preserve labile post-translational modifications (PTMs) that might be lost during CID.[14] For CPPs with modifications, ETD can be invaluable.

The complementary nature of CID and ETD fragmentation patterns often leads to more complete sequence coverage and greater confidence in peptide identification.[14][15]

Experimental Workflows for CPP Purity Assessment

A robust assessment of CPP purity typically involves a multi-step workflow, often combining liquid chromatography with mass spectrometry.

Overall Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Optional Separation cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis Sample Synthesized CPP Dissolution Dissolve in appropriate solvent Sample->Dissolution Dilution Dilute to working concentration Dissolution->Dilution LC Reverse-Phase HPLC Dilution->LC Optional Ionization Ionization (MALDI or ESI) Dilution->Ionization Direct Infusion LC->Ionization MS1 MS Scan (Intact Mass) Ionization->MS1 MS2 Tandem MS (MS/MS) (Fragmentation) MS1->MS2 Analysis Data Interpretation - Purity Assessment - Impurity Identification MS2->Analysis

Caption: General workflow for CPP purity assessment by mass spectrometry.

Detailed Experimental Protocols

Protocol 1: Sample Preparation for Mass Spectrometry

The goal of sample preparation is to ensure the CPP is in a suitable solvent system for MS analysis, free of interfering substances like salts and detergents.[7]

  • Solubilization : Dissolve the lyophilized synthetic CPP in a suitable solvent. A common starting point is 0.1% formic acid in water. For hydrophobic CPPs, the addition of an organic solvent like acetonitrile or isopropanol may be necessary.

  • Concentration Determination : Accurately determine the peptide concentration using a suitable method (e.g., UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine, or a colorimetric assay).

  • Dilution : Dilute the peptide stock solution to a final concentration appropriate for the mass spectrometer being used. For ESI-MS, a typical concentration is 1-10 pmol/µL. For MALDI-MS, a concentration of 1-100 pmol/µL is often used.

  • Desalting (if necessary) : If the peptide solution contains high concentrations of non-volatile salts, desalting is crucial, especially for ESI-MS. This can be performed using C18 ZipTips or other solid-phase extraction methods.

Protocol 2: Purity Assessment by LC-MS

This protocol combines the separation power of HPLC with the analytical capabilities of mass spectrometry.[16]

  • LC System Setup :

    • Column : A C18 reversed-phase column is typically used for peptide separations.

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides. A typical gradient might be 5-60% B over 30 minutes.

    • Flow Rate : Dependent on the column diameter (e.g., 200-400 µL/min for analytical columns).

  • MS System Setup (ESI) :

    • Ionization Mode : Positive ion mode.

    • Capillary Voltage : Typically 2.5-4.0 kV.[7][8]

    • MS Scan Range : A range that encompasses the expected m/z values of the CPP and potential impurities.

  • Data Acquisition : Inject the prepared CPP sample onto the LC system. The mass spectrometer will acquire mass spectra as the peptides elute from the column.

  • Data Analysis :

    • Integrate the peak areas from the total ion chromatogram (TIC) or UV chromatogram. The purity is often expressed as the percentage of the main peak area relative to the total peak area.

    • Examine the mass spectra of the main peak and any impurity peaks to determine their molecular weights.

Protocol 3: Impurity Identification by Tandem MS (MS/MS)

  • Precursor Ion Selection : From the initial MS scan, select the m/z of a suspected impurity ion for fragmentation.

  • Fragmentation : Subject the selected precursor ion to fragmentation using CID or ETD.

  • MS/MS Scan : Acquire the mass spectrum of the fragment ions.

  • Data Interpretation : Analyze the fragment ion spectrum to deduce the amino acid sequence of the impurity.[13] Software tools can assist in this process by comparing the experimental fragmentation pattern to theoretical patterns of potential impurity sequences.[13][17] Common impurities to look for include:

    • Deletion sequences : Missing one or more amino acids. The mass difference will correspond to the mass of the missing residue(s).[1]

    • Truncated sequences : Peptides that are shorter than the target sequence.

    • Incomplete deprotection : The mass difference will correspond to the mass of the protecting group.

    • Deamidation : A mass increase of +1 Da, often occurring at asparagine or glutamine residues.[18]

Logical Framework for Data Interpretation

G MS1_Data MS1 Spectrum (Intact Mass) Compare_Mass Compare Observed Mass to Expected Mass MS1_Data->Compare_Mass Expected_Mass Calculate Expected Monoisotopic Mass of CPP Expected_Mass->Compare_Mass Identify_Impurities Identify Potential Impurity Peaks Compare_Mass->Identify_Impurities If discrepancy or other peaks Mass_Difference Calculate Mass Differences (Δm) Identify_Impurities->Mass_Difference Hypothesize_Impurity Hypothesize Impurity Structure (e.g., deletion, modification) Mass_Difference->Hypothesize_Impurity MS2_Data Acquire MS/MS Spectrum of Impurity Hypothesize_Impurity->MS2_Data Sequence_Impurity Sequence Impurity using b/y or c/z ions MS2_Data->Sequence_Impurity Confirm_Structure Confirm Impurity Structure Sequence_Impurity->Confirm_Structure

Caption: A logical workflow for the identification of impurities in synthesized CPPs.

Conclusion: Ensuring the Integrity of Your CPP Research

The rigorous assessment of purity is a cornerstone of reliable and reproducible research with synthesized cell-penetrating peptides. Mass spectrometry, with its diverse array of ionization techniques, analyzers, and fragmentation methods, provides an unparalleled toolkit for this critical task. By carefully selecting the appropriate MS platform and experimental workflow, researchers can confidently determine the purity of their CPPs and unambiguously identify any synthesis-related impurities. This commitment to analytical rigor is paramount for advancing the development of safe and effective CPP-based therapeutics.

References

  • MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Available at: [Link]

  • Oh, D., et al. (2014). Cell-Penetrating Penta-Peptides (CPP5s): Measurement of Cell Entry and Protein-Transduction Activity. Molecules, 19(10), 15997-16019. Available at: [Link]

  • Singhal, N., Kumar, M., Kanaujia, P. K., & Virdi, J. S. (2015). MALDI-TOF mass spectrometry: an emerging technology for microbial identification and diagnosis. Frontiers in microbiology, 6, 791. Available at: [Link]

  • Signor, L., & Boeri Erba, E. (2013). Matrix-assisted laser desorption/ionization time of flight (MALDI-TOF) mass spectrometric analysis of intact proteins larger than 100 kDa. Journal of visualized experiments : JoVE, (77), e50635. Available at: [Link]

  • MtoZ Biolabs. ESI-MS/MS Analysis Service. Available at: [Link]

  • The, M., & Käll, L. (2020). A beginner's guide to mass spectrometry–based proteomics. Essays in Biochemistry, 64(5), 719-729. Available at: [Link]

  • Broad Institute. (2013). BroadE: Fundamentals of peptide and protein mass spectrometry. YouTube. Available at: [Link]

  • Gundry, R. L., White, M. Y., & Com, C. D. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. Current Protocols, 1(3), e89. Available at: [Link]

  • Broad Institute. Fundamentals of Biological Mass Spectrometry and Proteomics. Available at: [Link]

  • Becucci, L., & Guidotti, R. (2016). Study of CPP Mechanisms by Mass Spectrometry. In Cell-Penetrating Peptides (pp. 137-148). Humana Press, New York, NY. Available at: [Link]

  • Sang, R., & Streb, C. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 93(10), 4343-4357. Available at: [Link]

  • Mishra, H. K., & Kandasamy, K. (2014). Electron transfer dissociation mass spectrometry in proteomics. Proteomics, 14(1), 22-35. Available at: [Link]

  • Derda, R., et al. (2015). In-Cell Penetration Selection–Mass Spectrometry Produces Noncanonical Peptides for Antisense Delivery. ACS chemical biology, 10(10), 2241-2252. Available at: [Link]

  • Zhang, Z. (2004). Methods for peptide identification by spectral comparison. BMC bioinformatics, 5(1), 1-11. Available at: [Link]

  • Chittur, S. V., et al. (2002). Interpreting peptide mass spectra by VEMS. Bioinformatics, 18(11), 1521-1522. Available at: [Link]

  • Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. Available at: [Link]

  • Lo, S. F., et al. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical biochemist. Reviews, 24(1), 3. Available at: [Link]

  • Sharma, S., & Sharma, V. (2021). Advances in Mass Spectrometry Fragmentation Techniques for Peptide and Protein Characterization: CID to ETD. Journal of Analytical & Pharmaceutical Research, 10(5), 1-3. Available at: [Link]

  • Morris, J. S., et al. (2011). A simpler method of preprocessing MALDI-TOF MS data for differential biomarker analysis: stem cell and melanoma cancer studies. Proteome science, 9(1), 1-13. Available at: [Link]

  • Gundry, R. L., White, M. Y., & Com, C. D. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. Current Protocols, 1(3), e89. Available at: [Link]

  • Zhang, H., Cui, W., & Gross, M. L. (2014). Overview of peptide and protein analysis by mass spectrometry. Current protocols in molecular biology, 108(1), 10-21. Available at: [Link]

  • BioPharmaSpec. Managing Product-Related Impurities in Synthetic Peptides. Available at: [Link]

  • Waters Corporation. Synthetic Peptide Characterization and Impurity Profiling. Available at: [Link]

  • University of Delaware. SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. Available at: [Link]

  • LibreTexts Chemistry. 7.8: Protein Analysis using Electrospray Ionization Mass Spectroscopy. Available at: [Link]

  • Wikipedia. De novo peptide sequencing. Available at: [Link]

  • Bruker. MALDI-TOF. Available at: [Link]

  • PREMIER Biosoft. MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling. Available at: [Link]

  • Chemistry Academy. (2020). ESI-MS | Electron Spray Ionization Technique | Mass spectroscopy | M.Sc. Chemistry | CSIR-NET| JRF. YouTube. Available at: [Link]

  • Waters Corporation. LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Available at: [Link]

  • Apeptide Co., Ltd. Classification of Impurities in Synthetic Peptide Drugs. Available at: [Link]

  • European Pharmaceutical Review. The Forgotten Fragments. Available at: [Link]

  • Hjernø, K., & Højrup, P. (2007). Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. In The Proteomics Protocols Handbook (pp. 549-556). Humana Press. Available at: [Link]

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Comparative

A Comparative Guide to Emitter Technologies in Organic Light-Emitting Diodes: Cyclometalated Platinum(II) Complexes vs. The Field

For researchers and professionals in the vanguard of display technology and drug development, the choice of emitter material in Organic Light-Emitting Diodes (OLEDs) is a critical determinant of device performance. This...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the vanguard of display technology and drug development, the choice of emitter material in Organic Light-Emitting Diodes (OLEDs) is a critical determinant of device performance. This guide provides an in-depth comparison of Cyclometalated Platinum(II) Complexes (CPPs) with other leading emitter technologies, namely traditional phosphorescent emitters (primarily Iridium-based complexes) and Thermally Activated Delayed Fluorescence (TADF) emitters. We will delve into the core principles governing their performance, present comparative experimental data, and provide standardized protocols for their evaluation.

The Crucial Role of Emitters in OLEDs

At the heart of every OLED lies the emissive layer (EML), where electrical energy is converted into light. The emitter material within this layer dictates the fundamental performance characteristics of the device, including its efficiency, color purity, operational lifetime, and brightness stability. The internal quantum efficiency (IQE) of an OLED, which is the percentage of electron-hole pairs (excitons) that generate photons, is largely governed by the type of emitter used.

In the process of electroluminescence, both singlet (S1) and triplet (T1) excitons are generated in a statistical ratio of approximately 1:3. The ability to harvest both types of excitons is paramount for achieving high efficiency.

Emitter Technologies: A Mechanistic Overview

Fluorescent Emitters (First Generation)

Conventional fluorescent materials only emit light from the decay of singlet excitons, limiting their theoretical maximum IQE to 25%. The remaining 75% of energy from triplet excitons is typically lost as heat, significantly curtailing the overall efficiency of the device.

Phosphorescent Emitters (Second Generation)

The advent of phosphorescent emitters, particularly those based on heavy metal complexes like iridium(III) and platinum(II), revolutionized OLED technology. The strong spin-orbit coupling introduced by the heavy metal atom facilitates a process called intersystem crossing (ISC), allowing for the efficient harvesting of both singlet and triplet excitons. This enables phosphorescent OLEDs (PhOLEDs) to theoretically achieve 100% IQE.[1]

Key Characteristics of Iridium(III) Complexes: Iridium-based phosphorescent emitters are the current industry standard for red and green PhOLEDs, offering high efficiency and good stability. However, the development of stable and efficient deep-blue phosphorescent emitters remains a significant challenge.[1]

Thermally Activated Delayed Fluorescence (TADF) Emitters (Third Generation)

TADF emitters represent a metal-free approach to achieving 100% IQE. These purely organic molecules are designed to have a very small energy gap between their lowest singlet (S1) and triplet (T1) states (ΔEST). This small energy difference allows triplet excitons to be converted back into singlet excitons through a process called reverse intersystem crossing (rISC), which is facilitated by thermal energy at room temperature. These up-converted singlets can then emit light, a phenomenon known as delayed fluorescence.[1]

Key Characteristics of TADF Emitters: TADF emitters have shown great promise, particularly for blue emission where phosphorescent emitters have struggled with stability. However, they can sometimes exhibit broader emission spectra compared to their phosphorescent counterparts and may suffer from efficiency roll-off at high brightness levels.[2]

Cyclometalated Platinum(II) Complexes (CPPs): A Deeper Look

Cyclometalated Platinum(II) complexes are a class of phosphorescent emitters that have garnered significant research interest due to their unique properties and potential to overcome some of the limitations of iridium-based emitters.

Molecular Design and Mechanism: CPPs typically feature a square planar geometry around the central platinum atom, coordinated with organic ligands. This structure can be readily modified to tune the emission color and improve performance. Similar to other phosphorescent materials, the platinum atom's strong spin-orbit coupling facilitates the harvesting of triplet excitons for light emission. Tetradentate platinum(II) complexes, in particular, have shown promise for creating highly stable emitters due to their rigid "one metal ion + one ligand" design.[3]

Performance Comparison: CPPs vs. Other Emitters

The following sections provide a comparative analysis of CPP-based OLEDs with those utilizing traditional phosphorescent (Iridium-based) and TADF emitters across key performance metrics.

Efficiency
Emitter TypeColorPeak External Quantum Efficiency (EQE) (%)Luminous Efficiency (cd/A)Power Efficiency (lm/W)Reference
CPP YellowNot specified in provided abstracts--[4]
CPP (tetradentate) Not specified-40.5 (at 10,000 cd/m²)-[5]
Phosphorescent (Ir-based) Green-183.1247.3[6]
TADF Green30.8--[7]
TADF Red16.7--[7]

Analysis: While direct head-to-head comparisons are limited in the provided literature, the data suggests that all three technologies can achieve high efficiencies. Notably, green phosphorescent OLEDs based on Iridium complexes demonstrate exceptionally high luminous and power efficiencies.[6] Green TADF emitters have also achieved a very high EQE of 30.8%.[7] Data for a high-performing tetradentate CPP-based OLED shows a remarkable current efficiency of 40.5 cd/A even at a high brightness of 10,000 cd/m², indicating excellent performance stability.[5]

Color Purity

Color purity is often characterized by the Full Width at Half Maximum (FWHM) of the emission spectrum, with narrower FWHM values indicating higher purity.

Emitter TypeColorFWHM (nm)Reference
Phosphorescent (Ir-based) Green28[6]
TADF (Multi-Resonant) Green62[7]
TADF (Multi-Resonant) Red60[7]

Analysis: Phosphorescent emitters, such as the green Ir-based complex, can achieve very narrow emission spectra, leading to excellent color purity.[6] While traditional TADF emitters can have broader spectra, newer multi-resonant TADF (MR-TADF) emitters are being developed to address this, although their FWHM may still be wider than their phosphorescent counterparts.[2][7]

Operational Lifetime and Stability

Operational lifetime is a critical parameter for the commercial viability of OLEDs and is often reported as LT50 (the time it takes for the luminance to decay to 50% of its initial value).

Emitter TypeColorLT50 (hours)Initial Luminance (cd/m²)Reference
CPP (tetradentate) Not specified19451000[5]
CPP (tetradentate) Not specified>10,000100[3]
TADF Green, Red, BlueVaries1000-5000[8]

Analysis: Tetradentate CPP emitters have demonstrated exceptional operational stability, with a reported lifetime of 1945 hours at a high initial luminance of 1000 cd/m².[5] Another study mentions a lifetime exceeding 10,000 hours at 100 cd/m², highlighting their potential for long-lasting devices.[3] This suggests that CPPs can be highly competitive with, and potentially exceed, the stability of other emitter types, particularly in demanding applications. The stability of TADF emitters can vary significantly depending on the specific material and color.[8]

Efficiency Roll-Off

Efficiency roll-off is the decrease in efficiency as the brightness (luminance) of the OLED increases. This is a significant challenge, especially for lighting applications.

Analysis: The provided search results indicate that efficiency roll-off is a concern for both phosphorescent and TADF-based OLEDs.[6] However, a study on a tetradentate CPP-based OLED demonstrated a high current efficiency of 40.5 cd/A at a very high luminance of 10,000 cd/m², suggesting a low efficiency roll-off for this particular device.[5] This indicates that molecular design strategies for CPPs can effectively mitigate this issue.

Experimental Workflows and Protocols

To ensure the validity and reproducibility of performance comparisons, standardized experimental protocols are essential. Below are outlines for the fabrication and characterization of OLED devices.

OLED Device Fabrication (Solution-Processing Example)

This protocol is a generalized example based on common practices in the literature.[4][9]

Objective: To fabricate a multi-layer OLED device using solution-based techniques.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)

  • Host material for the emissive layer

  • Emitter material (CPP, phosphorescent, or TADF)

  • Electron Transport Layer (ETL) material

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • Organic solvents

Procedure:

  • Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the work function of the ITO.

  • HIL Deposition: Spin-coat the HIL material (e.g., PEDOT:PSS) onto the ITO substrate and anneal at a specified temperature (e.g., 120°C) in a nitrogen-filled glovebox.

  • Emissive Layer Deposition: Prepare a solution of the host and emitter materials in a suitable organic solvent. Spin-coat this solution onto the HIL and anneal to remove the solvent.

  • ETL, EIL, and Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). Sequentially deposit the ETL, EIL, and cathode materials at controlled rates.

  • Encapsulation: Encapsulate the devices with a glass lid and UV-curable epoxy in a nitrogen atmosphere to protect them from oxygen and moisture.

G cluster_0 OLED Fabrication Workflow cluster_1 Vacuum Deposition Substrate Cleaning Substrate Cleaning HIL Deposition HIL Deposition Substrate Cleaning->HIL Deposition Spin-coating EML Deposition EML Deposition HIL Deposition->EML Deposition Spin-coating Thermal Evaporation Thermal Evaporation EML Deposition->Thermal Evaporation Transfer to Vacuum ETL Deposition ETL Deposition EIL Deposition EIL Deposition ETL Deposition->EIL Deposition Cathode Deposition Cathode Deposition EIL Deposition->Cathode Deposition Encapsulation Encapsulation Cathode Deposition->Encapsulation

Caption: A typical workflow for the fabrication of a solution-processed OLED device.

Device Characterization

Objective: To measure the key performance parameters of the fabricated OLEDs.

Equipment:

  • Source measure unit

  • Spectroradiometer

  • Photodiode

  • Integrating sphere (for absolute EQE measurements)

Procedure:

  • Current-Voltage-Luminance (J-V-L) Characteristics: Apply a forward bias voltage to the device using the source measure unit and simultaneously measure the current density and the luminance using the spectroradiometer.

  • Electroluminescence (EL) Spectrum: Record the EL spectrum at a constant current density to determine the emission color coordinates (CIE) and the FWHM.

  • External Quantum Efficiency (EQE): Calculate the EQE from the J-V-L data and the EL spectrum. For more accurate measurements, use an integrating sphere to capture all emitted light.

  • Operational Lifetime: Drive the device at a constant DC current corresponding to a specific initial luminance (e.g., 1000 cd/m²) and monitor the luminance decay over time. The time taken for the luminance to drop to 50% of its initial value is the LT50.

G Fabricated OLED Fabricated OLED J-V-L Measurement J-V-L Measurement Fabricated OLED->J-V-L Measurement Input: Voltage EL Spectrum Measurement EL Spectrum Measurement Fabricated OLED->EL Spectrum Measurement Input: Current Lifetime Test Lifetime Test Fabricated OLED->Lifetime Test Constant Current Current Density Current Density J-V-L Measurement->Current Density Luminance Luminance J-V-L Measurement->Luminance EQE Calculation EQE Calculation Current Density->EQE Calculation Luminance->EQE Calculation CIE Coordinates CIE Coordinates EL Spectrum Measurement->CIE Coordinates FWHM FWHM EL Spectrum Measurement->FWHM EL Spectrum Measurement->EQE Calculation Luminance vs. Time Luminance vs. Time Lifetime Test->Luminance vs. Time LT50 LT50 Luminance vs. Time->LT50

Sources

Safety & Regulatory Compliance

Safety

Mastering the Nanohoop: A Researcher's Guide to Safely HandlingCycloparaphenylene

Mastering the Nanohoop: A Researcher's Guide to Safely Handling[1]Cycloparaphenylene The emergence of[1]Cycloparaphenylene ([1]CPP), a captivating fluorescent carbon nanohoop, has catalyzed significant advancements in ma...

Author: BenchChem Technical Support Team. Date: February 2026

Mastering the Nanohoop: A Researcher's Guide to Safely Handling[1]Cycloparaphenylene

The emergence of[1]Cycloparaphenylene ([1]CPP), a captivating fluorescent carbon nanohoop, has catalyzed significant advancements in materials science, supramolecular chemistry, and biomedical imaging. As researchers increasingly harness the unique properties of this molecule, a comprehensive understanding of its safe handling is paramount. This guide provides an in-depth, experience-driven framework for the safe and effective use of[1]Cycloparaphenylene in the laboratory, ensuring both the well-being of researchers and the integrity of experimental outcomes.

The Prudent Approach to a Novel Nanomaterial: Understanding the Imperatives

Due to its novelty, comprehensive toxicological data for[1]Cycloparaphenylene is still under development. However, its classification as a nanomaterial necessitates a proactive and cautious approach to handling.[2] The primary concerns stem from the potential for inhalation of fine particulates, as well as dermal and eye contact. Therefore, the protocols outlined below are designed to create a multi-layered defense against exposure, grounded in the established principles of chemical and nanoparticle safety.

Core Directive: Essential Personal Protective Equipment (PPE)

The foundation of safe handling for[1]Cycloparaphenylene is the consistent and correct use of appropriate Personal Protective Equipment. The following table details the minimum PPE requirements, with explanations rooted in the physical and chemical nature of[1]CPP.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Chemical Splash Goggles and/or Full-Face ShieldProtects against airborne particles and potential splashes of solutions containing[1]CPP. A face shield is recommended when handling larger quantities or when there is a heightened risk of splash.
Hands Nitrile GlovesNitrile gloves provide adequate protection against incidental contact. For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves.[3]
Body Flame-Resistant Laboratory CoatA lab coat is essential for preventing contamination of personal clothing. Ensure it is fully buttoned.
Respiratory N95 or higher-rated respiratorGiven that[1]CPP is often a fine powder, respiratory protection is crucial to prevent inhalation. The choice of respirator should be based on a risk assessment of the specific procedure. For tasks with a higher potential for aerosolization, a higher level of protection, such as a P100 filter or a powered air-purifying respirator (PAPR), should be considered.[4]

Operational Blueprint: A Step-by-Step Guide to Handling[1]Cycloparaphenylene

A systematic workflow is essential to minimize exposure and maintain a controlled laboratory environment. The following diagram and protocol outline the key stages of handling[1]CPP.

cluster_prep Preparation cluster_handling Handling in a Controlled Environment cluster_post_handling Post-Handling Procedures Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Fume_Hood Work in a certified chemical fume hood or glove box Don_PPE->Fume_Hood Weighing Carefully weigh solid [10]CPP Fume_Hood->Weighing Solution_Prep Prepare solutions within the hood Weighing->Solution_Prep Decontaminate Decontaminate work surfaces Solution_Prep->Decontaminate Doff_PPE Properly doff and dispose of PPE Decontaminate->Doff_PPE Hand_Wash Wash hands thoroughly Doff_PPE->Hand_Wash

Caption: A logical workflow for the safe handling of[1]Cycloparaphenylene.

Detailed Experimental Protocol:
  • Pre-Handling Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for[1]Cycloparaphenylene to be familiar with its specific hazards and first-aid measures.[5]

    • Ensure all necessary PPE is readily available and in good condition.

    • Prepare your designated workspace within a certified chemical fume hood or glove box.

  • Handling and Manipulation:

    • Weighing: When weighing solid[1]CPP, use a tared weigh boat or paper. Handle the material gently to minimize the creation of airborne dust.

    • Solution Preparation: If preparing a solution, add the solvent to the solid[1]CPP slowly to avoid splashing. Ensure the chosen solvent is compatible with the other materials in use.

    • Transfers: Use appropriate tools, such as spatulas or powder funnels, to transfer solid[1]CPP.

  • Post-Handling Procedures:

    • Decontamination: Clean all work surfaces, glassware, and equipment that have come into contact with[1]CPP. Use a solvent known to dissolve[1]CPP (e.g., toluene, chloroform), followed by a general laboratory cleaner.

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then goggles/face shield, then lab coat).

    • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Responsible Disposal: A Cradle-to-Grave Approach

The proper disposal of[1]Cycloparaphenylene and associated waste is a critical aspect of laboratory safety and environmental responsibility.

cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation and Collection cluster_disposal Final Disposal Solid_Waste Contaminated PPE, weigh boats, etc. Solid_Waste_Container Designated solid hazardous waste container Solid_Waste->Solid_Waste_Container Liquid_Waste Unused solutions, cleaning solvents Liquid_Waste_Container Designated liquid hazardous waste container Liquid_Waste->Liquid_Waste_Container Glassware Contaminated glassware Glassware_Decontamination Rinse glassware with appropriate solvent Glassware->Glassware_Decontamination Label_Containers Clearly label all waste containers Solid_Waste_Container->Label_Containers Liquid_Waste_Container->Label_Containers Glassware_Decontamination->Liquid_Waste_Container Collect rinse EHS_Pickup Arrange for pickup by Environmental Health & Safety Label_Containers->EHS_Pickup

Caption: A systematic approach to the disposal of[1]Cycloparaphenylene waste.

Disposal Plan:
  • Solid Waste: All solid materials contaminated with[1]CPP, including gloves, wipes, and weigh papers, must be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of[1]CPP and solvents used for cleaning should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix incompatible waste streams.[6][7]

  • Contaminated Glassware: Rinse contaminated glassware with a suitable solvent, and collect the rinsate as hazardous liquid waste. Once decontaminated, the glassware can be washed through normal laboratory procedures.

  • Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[8][9]

By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and responsibly explore the exciting scientific potential of[1]Cycloparaphenylene.

References

  • CymitQuimica. (n.d.). SAFETY DATA SHEET -[1]Cycloparaphenylene. Retrieved from

  • ENEOS. (2021, May 14). paraxylene(exp).
  • ResearchGate. (n.d.). Cycloparaphenylenes (CPPs): An Overview of Synthesis, Properties, and Potential Applications.
  • Scholars' Bank. (2022, February 11). CYCLOPARAPHENYLENES AND THEIR BIOLOGICAL APPLICATIONS.
  • National Institutes of Health. (2025, March 9). A DFT insight into the potential of cycloparaphenylenes as efficient sensors for detecting Paracetamol.
  • ACS Publications. (2025, February 19). Functional Bis/Multimacrocyclic Materials Based on Cycloparaphenylene Carbon Nanorings.
  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
  • Occupational Safety and Health Administration. (n.d.). Working Safely with Nanomaterials.
  • ChemScene. (n.d.). [10]Cycloparaphenylene. Retrieved from

  • National Institutes of Health. (2025, November 20). Permanently porous cycloparaphenylene nanohoops via supramolecular engineering.
  • DigitalOcean. (n.d.). Personal Protective Equipment for Engineered Nanoparticles.
  • University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide.
  • Sigma-Aldrich. (n.d.). [1]Cycloparaphenylene. Retrieved from

  • University of Rochester. (n.d.). Nanomaterials Safe Handling Guidelines.
  • ResearchGate. (2025, August 10). Flow-Assisted Synthesis of[1]Cycloparaphenylene through Serial Microreactions under Mild Conditions. Retrieved from

  • Cayman Chemical. (2025, December 19). Cyclopamine - Safety Data Sheet.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • ChemicalBook. (n.d.). [1]Cycloparaphenylene. Retrieved from

  • University of Florida. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Environmental Health and Safety. (2015, October 24). PERSONAL PROTECTIVE EQUIPMENT FOR ENGINEERED NANOPARTICLES.
  • Med.Navy.mil. (n.d.). Respiratory Protection for Nanoparticles.
  • National Institutes of Health. (n.d.). [1]Cycloparaphenylene. Retrieved from

  • National Institutes of Health. (2014). NIH Waste Disposal Guide 2014: Chemical Waste.

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